Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h9,13H,1,5-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRNHROGUGVTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=C)C(C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70442094 | |
| Record name | tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159635-22-0 | |
| Record name | tert-Butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70442094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the synthesis and characterization of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Due to the limited availability of a directly published synthesis protocol, this guide outlines a plausible and chemically sound synthetic route derived from established methodologies for related piperidine derivatives.
Introduction
This compound (CAS No. 159635-22-0) is a piperidine derivative featuring a protected amine, a hydroxyl group, and a methylene group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of complex molecular scaffolds, particularly in the development of novel therapeutic agents. The piperidine moiety is a common motif in many biologically active compounds. The presence of the hydroxyl and methylene groups offers multiple points for further chemical modification, allowing for the exploration of structure-activity relationships in drug design.
Compound Identification:
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 159635-22-0 |
| Molecular Formula | C₁₁H₁₉NO₃ |
| Molecular Weight | 213.27 g/mol |
| InChI Key | IMRNHROGUGVTAI-UHFFFAOYSA-N |
Proposed Synthesis Pathway
A logical and efficient synthesis of the target compound can be envisioned starting from the commercially available tert-butyl 4-oxopiperidine-1-carboxylate. The proposed pathway involves two key transformations: a bromination at the α-position to the ketone, followed by a reduction of the ketone to a hydroxyl group, and finally an elimination reaction to form the methylene group.
Experimental Workflow
The overall synthetic workflow is depicted below.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate
This procedure is adapted from methodologies for the α-bromination of ketones.
-
To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (1.0 eq.) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and diethyl ether (Et₂O), add a catalytic amount of aluminum chloride (AlCl₃, 0.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add bromine (Br₂, 1.0 eq.) dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 18 hours.
-
Upon completion, filter the resulting solid and wash with Et₂O.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate.
Step 2: Synthesis of tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate
This step involves the reduction of the ketone to a secondary alcohol.
-
Dissolve tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate (1.0 eq.) in methanol (MeOH).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate (EtOAc).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the crude product.
Step 3: Synthesis of this compound
This final step is an elimination reaction to form the exocyclic double bond.
-
Dissolve the crude tert-butyl 3-bromo-4-hydroxypiperidine-1-carboxylate (1.0 eq.) in a suitable aprotic solvent such as THF.
-
Add a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with EtOAc.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography.
Characterization
Physical Properties
| Property | Predicted Value |
| Physical State | Solid |
| Color | White to off-white |
| Melting Point | Not available |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The predicted ¹H NMR spectrum in CDCl₃ would exhibit the following characteristic signals:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0-5.2 | m | 2H | =CH₂ |
| ~4.2-4.4 | m | 1H | CH-OH |
| ~3.8-4.0 | m | 2H | N-CH₂ (axial) |
| ~3.0-3.2 | m | 2H | N-CH₂ (equatorial) |
| ~2.2-2.4 | m | 2H | -CH₂-C= |
| ~1.8-2.0 | m | 1H | -OH |
| 1.47 | s | 9H | -C(CH₃)₃ |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The predicted ¹³C NMR spectrum in CDCl₃ would show the following signals:
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=O (carbamate) |
| ~145 | C=CH₂ |
| ~110 | =CH₂ |
| ~80 | -C(CH₃)₃ |
| ~70 | CH-OH |
| ~45-50 | N-CH₂ |
| ~30-35 | -CH₂-C= |
| 28.4 | -C(CH₃)₃ |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretch |
| ~2975, 2870 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (carbamate) |
| ~1640 | C=C stretch |
| ~1160 | C-O stretch |
Mass Spectrometry (MS)
| m/z | Assignment |
| 214.14 | [M+H]⁺ |
| 158.10 | [M+H - C₄H₈]⁺ or [M+H - tBu]⁺ |
| 140.09 | [M+H - Boc]⁺ |
Safety Information
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. The reagents used in the synthesis are hazardous and should be handled with care. Consult the Safety Data Sheets (SDS) for each reagent before use.
Conclusion
This technical guide provides a comprehensive overview of a plausible synthetic route and predicted characterization data for this compound. While a directly published protocol is not currently available, the proposed synthesis utilizes well-established organic transformations, offering a reliable pathway for researchers to access this valuable building block for applications in drug discovery and medicinal chemistry. The provided characterization data serves as a useful reference for the analysis of the synthesized compound.
An In-depth Technical Guide on the Physicochemical Properties of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate. Due to the limited availability of in-depth experimental data in publicly accessible literature, this document consolidates information from various chemical suppliers and provides generalized experimental protocols relevant to this class of compounds.
Core Physicochemical Properties
This compound, a functionalized piperidine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its structural features, including a Boc-protected amine, a hydroxyl group, and a methylene group, make it a versatile intermediate for the synthesis of more complex molecules.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 213.27 g/mol | --INVALID-LINK-- |
| CAS Number | 159635-22-0 | --INVALID-LINK-- |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Predicted: 309.0±35.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | Predicted: 1.09±0.1 g/cm³ | --INVALID-LINK-- |
| pKa | Predicted: 14.53±0.20 | --INVALID-LINK-- |
| LogP | Predicted: 1.48 | --INVALID-LINK-- |
| Solubility | Not specified in literature | |
| Refractive Index | Predicted: 1.503 | --INVALID-LINK-- |
Note: Most of the quantitative data available is predicted and has not been experimentally verified in the cited sources.
Experimental Protocols
General Synthetic Approach
A plausible synthetic route could involve the following key steps:
-
Protection of a Piperidine Precursor: Starting with a suitable piperidine derivative, the nitrogen atom is protected with a tert-butyloxycarbonyl (Boc) group. This is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate.
-
Introduction of Functionality: Subsequent steps would focus on introducing the hydroxyl and methylene groups at the 3 and 4 positions, respectively. This could involve a variety of synthetic transformations, such as stereoselective reduction of a ketone precursor to introduce the hydroxyl group, followed by a Wittig reaction or similar olefination method to install the methylene group.
-
Purification: The final compound would be purified using standard techniques such as flash column chromatography on silica gel. The choice of eluent would depend on the polarity of the compound and any impurities present.
General Protocol for Boc Protection of an Amine
This protocol describes a general method for the protection of a secondary amine, such as a piperidine, with a Boc group.
Materials:
-
Piperidine starting material
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidine starting material in the chosen organic solvent (DCM or THF).
-
Add the base (Et₃N or NaHCO₃) to the solution.
-
Add Boc₂O (typically 1.1 to 1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for several hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product.
-
Purify the crude product by flash column chromatography if necessary.
Logical Workflow for Synthesis and Analysis
The following diagram illustrates a generalized workflow for the synthesis and characterization of a functionalized piperidine derivative like this compound.
Caption: A generalized workflow for the synthesis and analysis of the target compound.
Signaling Pathways and Biological Activity
There is no specific information in the reviewed literature detailing the involvement of this compound in any signaling pathways or its specific biological activities. However, the piperidine scaffold is a common motif in many biologically active compounds and approved drugs. Functionalized piperidines are known to interact with a wide range of biological targets, and this compound could serve as a key intermediate in the synthesis of novel therapeutic agents.
The diagram below represents a hypothetical scenario where a derivative of the title compound acts as a ligand for a G-protein coupled receptor (GPCR), a common target for piperidine-containing drugs.
An In-depth Technical Guide to Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, physicochemical properties, plausible synthetic approaches, and its potential applications as a versatile building block in the development of novel therapeutics.
Chemical Identity and Properties
This compound is a piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom, a hydroxyl group at the 3-position, and a methylene group at the 4-position. This combination of functional groups makes it a valuable intermediate for further chemical modifications.
IUPAC Name: tert-butyl 3-hydroxy-4-methylidenepiperidine-1-carboxylate[1]
Molecular Formula: C₁₁H₁₉NO₃[1][2]
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 213.27 g/mol | [1] |
| Appearance | Not specified | |
| Boiling Point | 309.0 °C at 760 mmHg | [1] |
| Density | 1.092 g/cm³ | [1] |
| Flash Point | 140.7 °C | [1] |
| Refractive Index | 1.503 | [1] |
| LogP | 1.48 | [1] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for similar piperidine derivatives. The general strategy would likely involve the introduction of the methylene group and the protection of the piperidine nitrogen, followed by the stereoselective introduction of the hydroxyl group.
A plausible synthetic route could start from a suitable piperidone precursor. The introduction of the Boc protecting group is a standard procedure, typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or sodium bicarbonate. The methylene group can be introduced via a Wittig reaction or other olefination methods on a corresponding ketone. The hydroxyl group could be introduced via various methods, including stereoselective reduction of a ketone or hydroxylation of an enolate.
Below are examples of experimental protocols for the synthesis of structurally related compounds, which illustrate the key chemical transformations relevant to the synthesis of the target molecule.
2.1. General Protocol for Boc Protection of Piperidines
This protocol describes the protection of a piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group, a common step in the synthesis of such derivatives.
-
Materials: Piperidine derivative, di-tert-butyl dicarbonate (Boc₂O), triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃), dichloromethane (DCM) or tetrahydrofuran (THF), water, brine.
-
Procedure:
-
Dissolve the piperidine derivative in the chosen organic solvent (DCM or THF).
-
Add a suitable base (e.g., triethylamine or an aqueous solution of sodium bicarbonate).
-
Add di-tert-butyl dicarbonate (typically 1.1 to 1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0 °C to room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.
-
Purify the product by column chromatography on silica gel if necessary.
-
2.2. Synthesis of a Methylene Piperidine Derivative
The introduction of a methylene group can be critical. A relevant example is the preparation of 4-methylenepiperidine from a precursor. One patented method involves the dehydration of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[3]
-
Step 1: Mesylation of the alcohol: Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate is reacted with methanesulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.[3]
-
Step 2: Elimination: The resulting mesylate is then treated with a strong base like potassium tert-butoxide (t-BuOK) in a solvent like DMF to induce elimination and form the methylene group.[3]
Spectroscopic Data
Table 2: Expected Spectroscopic Features
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4-1.5 ppm), methylene protons (singlet or two distinct signals, ~4.7-5.0 ppm), piperidine ring protons (multiplets), a proton attached to the carbon bearing the hydroxyl group, and the hydroxyl proton (broad singlet, exchangeable with D₂O). |
| ¹³C NMR | Resonances for the tert-butyl carbons, the quaternary carbon of the Boc group, the methylene carbons (one sp² and one sp³), and the carbons of the piperidine ring, including the carbon bearing the hydroxyl group. |
| Mass Spec. | A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group or isobutylene. |
| IR Spec. | Characteristic absorption bands for the O-H stretch of the hydroxyl group (~3400 cm⁻¹), C=O stretch of the carbamate (~1680-1700 cm⁻¹), and C=C stretch of the methylene group (~1650 cm⁻¹). |
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The functional groups on this compound provide multiple points for diversification, making it an attractive building block for the synthesis of compound libraries for drug screening.
The hydroxyl group can be further functionalized, for example, through etherification or esterification, to explore structure-activity relationships (SAR). The methylene group can undergo various reactions, including hydrogenation, oxidation, or cycloadditions, to introduce further complexity. The Boc-protecting group can be readily removed under acidic conditions to liberate the piperidine nitrogen for subsequent reactions, such as amide bond formation or reductive amination.
While specific biological activities for this compound have not been reported, related piperidine derivatives are known to be intermediates in the synthesis of inhibitors for various biological targets, including protein kinases. For instance, a related compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, is a key intermediate in the synthesis of a Janus kinase 3 (Jak3) inhibitor.[4]
Logical Workflow for Synthesis
The following diagram illustrates a generalized synthetic workflow for obtaining functionalized piperidine derivatives, highlighting the logical progression from a starting material to the target compound class.
Caption: A generalized workflow for the synthesis of functionalized piperidines.
Conclusion
This compound represents a valuable, albeit not extensively studied, building block for synthetic and medicinal chemistry. Its combination of a protected nitrogen, a reactive hydroxyl group, and an exocyclic double bond offers significant opportunities for the creation of diverse molecular architectures. While detailed experimental and biological data are currently sparse in the public domain, the established chemistry of related piperidine derivatives provides a solid foundation for its synthesis and application in drug discovery programs. Further research into this compound is warranted to fully explore its potential in the development of novel therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. tert-butyl 3-hydroxy-4-methylene-piperidine-1-carboxylate | CAS 159635-22-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
The Privileged Scaffold: A Technical Guide to the Synthesis of Functionalized Piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and bioactive natural products.[1][2][3][4][5] Its prevalence, stemming from favorable physicochemical properties and the ability to interact with a wide range of biological targets, has earned it the designation of a "privileged scaffold."[1][6] This in-depth technical guide provides a comprehensive review of contemporary synthetic strategies for accessing functionalized piperidines, with a focus on methodologies that offer high levels of stereocontrol and efficiency. Detailed experimental protocols for key transformations are provided, alongside a comparative analysis of quantitative data to aid in method selection.
Core Synthetic Strategies: An Overview
The construction of the piperidine ring can be broadly categorized into three main approaches: intramolecular cyclization, intermolecular reactions, and the functionalization of a pre-existing piperidine or pyridine ring.[2][7] Each strategy offers distinct advantages and is suited to different target molecules.
Intramolecular Cyclization
This approach involves the formation of the piperidine ring from a linear precursor containing the requisite atoms. Key methodologies include:
-
Ring-Closing Metathesis (RCM): A powerful and widely used method for the formation of unsaturated piperidines from diene precursors.[8][9][10] Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed.[9]
-
Reductive Amination: The intramolecular cyclization of amino aldehydes or ketones is a classic and effective method for piperidine synthesis.[2]
-
Michael Addition: Intramolecular aza-Michael addition provides a route to functionalized piperidines, often with good stereocontrol.[8]
-
Radical Cyclization: Tin- or silane-mediated radical cyclizations of unsaturated precursors offer a complementary approach.[2][11]
Intermolecular Reactions
These methods construct the piperidine ring by bringing together two or more components. Notable examples include:
-
[4+2] Cycloadditions (Diels-Alder Reactions): Aza-Diels-Alder reactions, where an imine acts as the dienophile, provide a direct route to tetrahydropyridines, which can be subsequently reduced to piperidines.
-
[5+1] Annulations: This strategy involves the reaction of a five-carbon component with a nitrogen source.[2]
-
Multicomponent Reactions: These reactions, where three or more reactants combine in a single operation, offer a highly efficient means of generating complex and diverse piperidine scaffolds.[12][13][14]
Functionalization of Pre-existing Rings
The modification of readily available pyridine or piperidine starting materials is a highly attractive and atom-economical strategy.[7][15]
-
Hydrogenation of Pyridines: The catalytic hydrogenation of substituted pyridines is a direct and scalable method for the synthesis of the corresponding piperidines.[11][16]
-
Catalytic Enantioselective Functionalization: Recent advances have enabled the direct, highly enantioselective functionalization of pyridines and their derivatives, providing access to chiral 3-substituted piperidines.[17][18][19]
-
Biocatalytic Approaches: The use of enzymes, such as oxidases and reductases, offers a green and highly selective method for the dearomatization and functionalization of pyridines.[20][21][22]
Key Synthetic Methodologies: Data and Protocols
The following sections provide a detailed look at some of the most important and innovative methods for the synthesis of functionalized piperidines, complete with quantitative data and experimental protocols.
Catalytic Enantioselective Synthesis of 3-Substituted Piperidines
A recent breakthrough in piperidine synthesis is the rhodium-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate.[17][18][19] This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can be readily reduced to the corresponding piperidines. This three-step process involves the partial reduction of pyridine, followed by the Rh-catalyzed asymmetric carbometalation, and a final reduction step.[18]
Table 1: Rh-Catalyzed Asymmetric Reductive Heck Reaction Data [17]
| Entry | Arylboronic Acid | Yield (%) | ee (%) |
| 1 | Phenylboronic acid | 95 | 98 |
| 2 | 4-Tolylboronic acid | 92 | 99 |
| 3 | 4-Methoxyphenylboronic acid | 85 | 97 |
| 4 | 4-Chlorophenylboronic acid | 96 | 98 |
| 5 | 2-Naphthylboronic acid | 91 | 99 |
Experimental Protocol: General Procedure for Rh-Catalyzed Cross-Coupling [17]
-
To a 7 mL vial equipped with a magnetic stir bar and sealed with a rubber septum, add [Rh(cod)OH]₂ (6.9 mg, 0.015 mmol, 3 mol%) and (S)-Segphos (21.4 mg, 0.035 mmol, 7 mol%).
-
Purge the vial with argon (three cycles).
-
Add toluene (0.25 mL), THP (0.25 mL), H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 180 µL, 1 mmol, 2.0 equiv).
-
Stir the catalyst solution at 70 °C for 10 minutes.
-
Add the boronic acid (1.5 mmol, 3.0 equiv) followed by the dihydropyridine (0.5 mmol, 1 equiv).
-
Stir the resulting mixture at 70 °C for 20 hours.
-
Upon completion, cool the reaction to room temperature and proceed with standard workup and purification.
Ring-Closing Metathesis for 4-Substituted 3-Aminopiperidines
Ring-closing metathesis (RCM) provides an efficient route to 4-substituted 3-aminopiperidines, with stereochemical control derived from a chiral starting material such as D-serine.[8]
Table 2: Synthesis of trans-(3S)-Amino-(4R)-alkyl- and -(4S)-Aryl-piperidines via RCM [8]
| Entry | R Group | Diene Precursor Yield (%) | RCM Product Yield (%) |
| 1 | Phenyl | 95 | 88 |
| 2 | 4-Chlorophenyl | 87 | 85 |
| 3 | n-Butyl | 92 | 90 |
| 4 | Isopropyl | 84 | 82 |
Experimental Protocol: Ring-Closing Metathesis [8]
-
Dissolve the diene precursor in dry CH₂Cl₂ under an argon atmosphere.
-
Add Grubbs' first-generation catalyst (typically 5-10 mol%).
-
Reflux the reaction mixture for the specified time (monitored by TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Biocatalytic Synthesis of Piperidines
Biocatalysis has emerged as a powerful tool for the synthesis of chiral piperidines, offering high enantioselectivity and mild reaction conditions.[12][13][20][21][22] One innovative approach combines scalable biocatalytic C-H oxidation with radical cross-coupling.[20][21] Enzymes such as trans-4-proline hydroxylase (trans-P4H) can introduce hydroxyl groups into piperidine rings, which can then be further functionalized.[20] Another method utilizes immobilized Candida antarctica lipase B (CALB) for the multicomponent synthesis of polyfunctionalized piperidines.[12][13]
Table 3: Immobilized CALB-Catalyzed Multicomponent Piperidine Synthesis [13]
| Entry | Benzaldehyde | Aniline | Acetoacetate Ester | Yield (%) |
| 1 | Benzaldehyde | Aniline | Ethyl acetoacetate | 91 |
| 2 | 4-Chlorobenzaldehyde | Aniline | Ethyl acetoacetate | 85 |
| 3 | 4-Methoxybenzaldehyde | Aniline | Ethyl acetoacetate | 88 |
| 4 | Benzaldehyde | 4-Chloroaniline | Ethyl acetoacetate | 82 |
| 5 | Benzaldehyde | Aniline | Methyl acetoacetate | 90 |
Experimental Protocol: Immobilized CALB-Catalyzed Synthesis of Piperidines [13]
-
To a mixture of benzaldehyde (1 mmol), aniline (1 mmol), and ethyl acetoacetate (1 mmol) in a suitable solvent, add the immobilized CALB catalyst.
-
Stir the reaction mixture at the appropriate temperature for the required time.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the catalyst (which can be washed, dried, and reused).
-
Concentrate the filtrate and purify the crude product by crystallization or column chromatography.
Visualizing Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate key workflows in the synthesis of functionalized piperidines.
Caption: General strategies for the synthesis of functionalized piperidines.
Caption: Workflow for the catalytic enantioselective synthesis of 3-aryl-piperidines.
Conclusion
The synthesis of functionalized piperidines is a dynamic and continually evolving field. The methodologies highlighted in this guide represent the state-of-the-art, providing researchers with a powerful toolkit for the construction of these vital heterocyclic scaffolds. The choice of synthetic route will ultimately depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials. By leveraging the detailed protocols and comparative data presented herein, scientists in both academic and industrial settings can make informed decisions to accelerate their research and development efforts in this critical area of medicinal chemistry.
References
- 1. Asymmetric synthesis of polycyclic piperidine scaffolds - American Chemical Society [acs.digitellinc.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 11. Piperidine synthesis [organic-chemistry.org]
- 12. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. First biocatalytic synthesis of piperidine derivatives via an immobilized lipase-catalyzed multicomponent reaction - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. tandfonline.com [tandfonline.com]
- 15. scispace.com [scispace.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]
- 18. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Piperidine-Synthesis Via Biocatalysis and Radical Cross-Coupling - ChemistryViews [chemistryviews.org]
- 21. news-medical.net [news-medical.net]
- 22. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and significance of substituted piperidine scaffolds in medicinal chemistry
An In-depth Technical Guide on its Discovery, Significance, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a titan in the world of medicinal chemistry. Its remarkable versatility and prevalence in a vast array of clinically approved drugs have earned it the esteemed status of a "privileged scaffold." This technical guide provides a comprehensive exploration of the discovery, significance, and multifaceted applications of substituted piperidine scaffolds in modern drug development. We will delve into the rich history of piperidine-based drugs, explore key synthetic strategies, analyze structure-activity relationships through quantitative data, and provide detailed experimental protocols for their synthesis and biological evaluation. Furthermore, this guide will visualize the intricate signaling pathways modulated by these compounds, offering a deeper understanding of their mechanisms of action.
A Storied History: From Natural Alkaloids to Blockbuster Drugs
The journey of the piperidine scaffold in medicine began with the isolation of naturally occurring alkaloids. The pungent taste of black pepper, for instance, is due to piperine, a compound featuring a piperidine moiety. This humble beginning paved the way for the discovery of potent analgesics like morphine, where the piperidine ring is a crucial component of its complex structure, responsible for its profound analgesic effects[1].
The true explosion of interest in piperidine as a pharmacophore, however, came with the advent of synthetic chemistry. The 20th century witnessed the development of a plethora of synthetic piperidine-containing drugs that have become mainstays in clinical practice. From the pioneering antipsychotic haloperidol to the widely used ADHD medication methylphenidate (Ritalin), and the blockbuster allergy drug fexofenadine (Allegra), the piperidine scaffold has demonstrated its remarkable ability to interact with a diverse range of biological targets with high affinity and specificity. Today, piperidine derivatives are found in over twenty classes of pharmaceuticals, including anticancer agents, antivirals, and treatments for central nervous system disorders, underscoring their enduring importance in the pharmaceutical industry[2][3][4].
The Significance of the Piperidine Scaffold in Drug Design
The enduring success of the piperidine scaffold can be attributed to several key physicochemical and structural properties that make it an ideal building block for drug design:
-
Structural Rigidity and Conformational Flexibility: The chair and boat conformations of the piperidine ring provide a rigid framework that can pre-organize substituents in a specific spatial orientation, facilitating optimal interactions with biological targets. At the same time, the ring's ability to undergo conformational flipping allows for a degree of flexibility, enabling it to adapt to the binding pockets of various proteins[5].
-
Basic Nitrogen Atom: The nitrogen atom in the piperidine ring is typically basic, allowing it to form crucial salt bridges and hydrogen bonds with acidic residues in protein targets. This basicity also influences the pharmacokinetic properties of the molecule, such as solubility and membrane permeability.
-
Lipophilicity and Bioavailability: The hydrocarbon backbone of the piperidine ring imparts a degree of lipophilicity, which can be fine-tuned through substitution to optimize a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This tunability is critical for achieving good oral bioavailability and brain penetration for CNS-active drugs[5].
-
Synthetic Tractability: The piperidine ring is synthetically accessible through a variety of well-established chemical reactions, allowing for the facile introduction of diverse substituents at multiple positions. This synthetic versatility is a major advantage for medicinal chemists in generating large libraries of analogs for structure-activity relationship (SAR) studies[2].
Therapeutic Applications of Substituted Piperidine Scaffolds
The versatility of the piperidine scaffold is reflected in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact.
Central Nervous System (CNS) Disorders
The piperidine scaffold is particularly prominent in drugs targeting the CNS. Its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters has led to the development of treatments for a range of neurological and psychiatric conditions.
-
Alzheimer's Disease: Donepezil (Aricept) is a cornerstone in the symptomatic treatment of Alzheimer's disease. It acts as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By increasing acetylcholine levels in the brain, Donepezil helps to improve cognitive function[2][6].
-
Pain Management: The piperidine ring is a key structural feature of many opioid analgesics, including meperidine (Demerol) and fentanyl. These drugs exert their potent pain-relieving effects by acting as agonists at mu-opioid receptors in the central nervous system[1].
-
Attention-Deficit/Hyperactivity Disorder (ADHD): Methylphenidate (Ritalin) is a widely prescribed stimulant for the treatment of ADHD. It functions by blocking the reuptake of dopamine and norepinephrine in the brain, thereby increasing the levels of these neurotransmitters.
-
Schizophrenia and Psychosis: Haloperidol, a typical antipsychotic, and risperidone, an atypical antipsychotic, both contain a piperidine moiety and are used to manage the symptoms of schizophrenia and other psychotic disorders. They primarily act by antagonizing dopamine D2 receptors.
Cancer
The piperidine scaffold is increasingly being incorporated into the design of novel anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Kinase Inhibition: Several piperidine-containing compounds have been developed as inhibitors of protein kinases, such as PI3K/Akt, which are often dysregulated in cancer[7]. By blocking these pathways, these drugs can inhibit tumor growth and induce apoptosis.
-
Apoptosis Induction: Some piperidine derivatives have been shown to induce apoptosis in cancer cells by activating pro-apoptotic signaling pathways[7].
Infectious Diseases
The piperidine scaffold has also found application in the development of anti-infective agents.
-
HIV/AIDS: Maraviroc is an FDA-approved antiretroviral drug that contains a piperidine scaffold. It acts as a CCR5 receptor antagonist, preventing the entry of HIV into host cells[8][9].
Quantitative Data on Substituted Piperidine Derivatives
The following tables summarize key quantitative data for a selection of substituted piperidine derivatives across different therapeutic areas, providing a basis for understanding their structure-activity relationships.
Table 1: Anticancer Activity of Substituted Piperidine Derivatives
| Compound/Drug Name | Cancer Cell Line | IC50 / GI50 (µM) | Mechanism of Action | Reference |
| Compound 17a | PC3 (Prostate) | 0.81 | Tubulin Polymerization Inhibitor | [3] |
| Piperine | PC3 (Prostate) | Varies | Induces Apoptosis, Inhibits Androgen Receptor Signaling | [7] |
| B6 (EF24 analog) | Various | Varies | Inhibits Tumor Cell Growth | [10] |
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives
| Compound/Drug Name | IC50 (nM) | Reference |
| Donepezil | 5.7 | [11] |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | 0.56 | [11] |
| Compound 5d (N-(2-(piperidine-1-yl)ethyl)benzamide derivative) | 13 | [12] |
Table 3: CCR5 Receptor Antagonist Activity of Piperidine Derivatives
| Compound/Drug Name | IC50 (nM) | Assay Type | Reference |
| Maraviroc | Varies | HIV Entry Assay | [9] |
| Compound 11f (piperidine-4-carboxamide derivative) | 0.59 | Anti-HIV Activity (PBMC) | [8] |
| Compound 19 (piperidine derivative) | 73.01 | Anti-HIV Activity | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis and biological evaluation of substituted piperidine scaffolds.
Synthesis of Donepezil
Reaction Scheme:
The synthesis of Donepezil typically involves the condensation of 5,6-dimethoxy-1-indanone with 1-benzyl-4-formylpiperidine, followed by reduction.
Step 1: Condensation
To a solution of 5,6-dimethoxy-1-indanone in a suitable solvent such as methanol, a strong base like sodium hydroxide is added. 1-Benzyl-4-formylpiperidine is then added, and the mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solid product is filtered, washed, and dried.
Step 2: Reduction
The intermediate from Step 1 is then reduced to Donepezil. A common method involves catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a solvent like tetrahydrofuran (THF) under a hydrogen atmosphere. The reaction is monitored by TLC. After completion, the catalyst is filtered off, and the solvent is evaporated. The crude product is then purified, often by column chromatography, to yield Donepezil.
Characterization:
The structure and purity of the synthesized Donepezil are confirmed using various analytical techniques, including:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition of the compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to determine the AChE inhibitory activity of compounds.
Principle:
The assay is based on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.
Procedure:
-
Prepare solutions of the test compounds at various concentrations.
-
In a 96-well microplate, add a solution of AChE enzyme to each well.
-
Add the test compound solutions to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a solution of ATCh and DTNB to each well.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperidine derivative for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by piperidine-containing drugs and a typical experimental workflow.
Caption: PI3K/Akt Signaling Pathway and Inhibition by Piperidine Derivatives.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperidine-4-methanthiol ester derivatives for a selective acetylcholinesterase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the spectral data for tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific compound, this document presents a comprehensive set of predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data. This guide also outlines detailed, standardized experimental protocols for acquiring such data. The content is structured to offer researchers and drug development professionals a robust framework for the identification, characterization, and quality control of this important synthetic intermediate. Visual workflows are included to delineate the logical progression of spectral analysis.
Introduction
This compound (CAS No: 159635-22-0, Molecular Formula: C₁₁H₁₉NO₃) is a functionalized piperidine derivative of significant interest in the synthesis of complex pharmaceutical agents. The presence of a hydroxyl group, a methylene group, and a tert-butoxycarbonyl (Boc) protecting group provides multiple points for synthetic modification, making it a versatile intermediate. Accurate spectral characterization is paramount for confirming its structure and purity. This guide serves as a practical resource for scientists engaged in the synthesis and application of this compound.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and computational models.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.95 | s | 1H | =CH₂ (vinylic proton) |
| ~4.85 | s | 1H | =CH₂ (vinylic proton) |
| ~4.20 | m | 1H | CH-OH |
| ~3.80 - 3.60 | m | 2H | N-CH₂ (axial/equatorial) |
| ~3.20 - 3.00 | m | 2H | N-CH₂ (axial/equatorial) |
| ~2.50 | d | 1H | OH |
| ~2.30 | m | 1H | C5-H (piperidine ring) |
| ~1.80 | m | 1H | C5-H (piperidine ring) |
| 1.47 | s | 9H | C(CH₃)₃ (Boc group) |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~155.0 | C=O | Carbonyl (Boc group) |
| ~145.0 | C | =C (quaternary vinylic) |
| ~110.0 | CH₂ | =CH₂ (vinylic) |
| ~80.0 | C | C(CH₃)₃ (Boc group) |
| ~70.0 | CH | CH-OH |
| ~45.0 | CH₂ | N-CH₂ |
| ~43.0 | CH₂ | N-CH₂ |
| ~35.0 | CH₂ | C5 (piperidine ring) |
| 28.4 | CH₃ | C(CH₃)₃ (Boc group) |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Ion Formation | Notes |
| 214.14 | [M+H]⁺ | Protonated molecular ion. |
| 236.12 | [M+Na]⁺ | Sodium adduct. |
| 158.10 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |
| 140.09 | [M+H - C₄H₈ - H₂O]⁺ | Subsequent loss of water. |
| 114.11 | [M+H - C₅H₉O₂]⁺ | Loss of the entire Boc group. |
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Broad, Medium | O-H stretch (hydroxyl) |
| ~3080 | Weak | =C-H stretch (vinylic) |
| ~2975, 2870 | Medium-Strong | C-H stretch (aliphatic) |
| ~1685 | Strong | C=O stretch (urethane carbonyl, Boc) |
| ~1650 | Weak-Medium | C=C stretch (alkene) |
| ~1470, 1365 | Medium | C-H bend (aliphatic) |
| ~1160 | Strong | C-O stretch (urethane) |
| ~890 | Medium | =CH₂ bend (out-of-plane) |
Experimental Protocols
The following are general protocols for the spectral analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 90° pulse width.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A sufficient number of scans (typically 1024 or more) will be required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2 seconds is recommended.
-
Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL. Dilute this solution to 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Analysis:
-
Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire spectra in positive ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the protonated molecular ion [M+H]⁺.
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid/Oil: Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Solid (if applicable): Prepare a KBr pellet by grinding 1-2 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Analysis:
-
Record a background spectrum of the empty sample compartment or the KBr plates/pellet.
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The final spectrum should be presented in terms of transmittance or absorbance.
-
Visualization of Analytical Workflow
The following diagrams illustrate the logical flow of the spectral analysis process.
Caption: Workflow for the synthesis and spectral characterization.
Caption: Logical relationships in spectral data interpretation.
Conclusion
This technical guide provides a foundational set of predicted spectral data and standardized analytical protocols for this compound. While predicted data offers a strong baseline for characterization, it is imperative for researchers to acquire experimental data on their synthesized materials for definitive structural confirmation and purity assessment. The methodologies and workflows presented herein are designed to support robust and reliable analysis in a drug discovery and development context.
The Piperidine Moiety: A Privileged Scaffold in Bioactive Compounds and Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of clinically approved drugs has earned it the status of a "privileged scaffold."[1][2] This technical guide provides a comprehensive exploration of the multifaceted role of the piperidine moiety in the design and development of bioactive compounds and pharmaceuticals. We will delve into its fundamental physicochemical properties, diverse therapeutic applications, synthetic strategies, and the intricate structure-activity relationships that govern its biological activity. This guide is intended to be a valuable resource for professionals engaged in the pursuit of novel therapeutics, presenting quantitative data in clearly structured tables, detailing key experimental protocols, and providing visualizations of relevant biological pathways and experimental workflows.
Physicochemical Properties and Pharmacokinetic Impact
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.
-
Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.22.[3] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic properties. This balance is critical for achieving favorable absorption, distribution, metabolism, and excretion (ADME) profiles, as it influences both cell membrane permeability and aqueous solubility.[3] The lipophilicity can be fine-tuned through substitution on the ring or the nitrogen atom.
-
Metabolic Stability: The piperidine scaffold is generally considered to be relatively stable to metabolic degradation. However, the substitution pattern can significantly influence its metabolic fate. Positions adjacent to the nitrogen atom can be susceptible to oxidation. Strategic modifications, such as the introduction of substituents or the use of spirocyclic systems, can enhance metabolic stability.[3]
Therapeutic Applications of Piperidine-Containing Compounds
The versatility of the piperidine scaffold is reflected in its presence in a wide range of therapeutic agents across numerous disease areas.[4][5]
Anticancer Agents
The piperidine ring is a key feature in numerous anticancer drugs, acting through diverse mechanisms such as enzyme inhibition and disruption of critical signaling pathways.[1][5] Piperidine derivatives have shown efficacy against a variety of cancers, including breast, prostate, colon, and lung cancer.[5][6]
Table 1: Anticancer Activity of Representative Piperidine Derivatives
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [2] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [2] | |
| Compound 17a | PC3 | Prostate | 0.81 | [5] |
| MGC803 | Gastric | 1.09 | [2] | |
| MCF-7 | Breast | 1.30 | [2] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [2] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [2] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [2] |
Central Nervous System (CNS) Agents
The ability of the piperidine moiety to cross the blood-brain barrier has made it a valuable scaffold for the development of drugs targeting the CNS.[3] Piperidine-containing compounds have been successfully developed as opioid receptor modulators for pain management, dopamine transporter (DAT) inhibitors for neurological disorders, and histamine H3 and sigma-1 receptor antagonists with potential in treating neuropathic pain.[1][7][8][9]
Table 2: Binding Affinities of Piperidine-Based CNS Ligands
| Compound | Target | Binding Affinity (Ki, nM) | Reference |
| (-)-9 (3-n-propyl-4-(4-chlorophenyl)piperidine-3-carboxylate) | Dopamine Transporter (DAT) | 3 | [9] |
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine | Dopamine Transporter (DAT) | 0.7 | [10] |
| Compound 5 | Histamine H3 Receptor (hH3R) | 7.70 | [7][8] |
| Sigma-1 Receptor (σ1R) | 3.64 | [7][8] | |
| Compound 11 | Histamine H3 Receptor (hH3R) | 6.2 | [7][8] |
| Sigma-1 Receptor (σ1R) | 4.41 | [7][8] | |
| Compound 1 | Sigma-1 Receptor (S1R) | 3.2 | [11] |
| Compound 3 | Sigma-1 Receptor (S1R) | 8.9 | [11] |
Key Signaling Pathways Modulated by Piperidine-Containing Drugs
Piperidine-containing drugs exert their therapeutic effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival and is frequently dysregulated in cancer.[12] Several piperidine-containing PI3K inhibitors have been developed to target this pathway.[12]
Caption: The PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.[12][13][14][15][16]
NF-κB Signaling Pathway
The nuclear factor-κB (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[17][][19] Aberrant NF-κB activation is implicated in various diseases, including cancer and inflammatory disorders. Some piperidine-containing compounds have been shown to inhibit this pathway.[5][20]
Caption: The NF-κB signaling pathway and a potential point of inhibition by piperidine-containing drugs.[17][][19]
Experimental Protocols
The successful development of piperidine-based pharmaceuticals relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key synthetic and in vitro assays.
Synthesis of N-Substituted Piperidines from 1,5-Dichloropentane
This protocol describes a microwave-assisted, one-pot synthesis of N-substituted piperidines.[21]
Materials:
-
1,5-Dichloropentane
-
Desired primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Microwave reactor
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add deionized water (2 mL) to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-substituted piperidine.
-
Purification: The crude product can be further purified by column chromatography on silica gel if necessary.
Caption: Workflow for the microwave-assisted synthesis of N-substituted piperidines.[21]
In Vitro Cytotoxicity Assessment using MTT Assay
This protocol assesses the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.[22][23][24][25]
Materials:
-
Piperidine derivative stock solution
-
Target cancer cell line
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation with MTT: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).
-
Solubilization: Add 100 µL of the solubilization solution into each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for determining cell viability using the MTT assay.[22][23][24][25]
Conclusion
The piperidine moiety continues to be a highly valuable and versatile scaffold in the field of drug discovery and development. Its favorable physicochemical properties, coupled with its synthetic tractability, allow for the creation of diverse molecular architectures with fine-tuned pharmacological profiles. From modulating CNS activity to combating cancer, the impact of piperidine-containing drugs is undeniable. As our understanding of disease biology deepens and synthetic methodologies evolve, the strategic incorporation of this privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines. privileged scaffold will undoubtedly continue to fuel the discovery and development of the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemistry and pharmacology of the piperidine-based analogues of cocaine. Identification of potent DAT inhibitors lacking the tropane skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
- 17. Impact of novel N-aryl piperamide NO donors on NF-κB translocation in neuroinflammation: rational drug-designing synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. broadpharm.com [broadpharm.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. bds.berkeley.edu [bds.berkeley.edu]
"Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2] The functionalization of the piperidine ring with hydroxyl and methylene groups, along with the presence of a tert-butoxycarbonyl (Boc) protecting group, makes this molecule a versatile building block for the synthesis of more complex chemical entities. This document summarizes its key chemical properties, outlines a plausible synthetic approach based on established methodologies for related compounds, and discusses its potential, yet currently undocumented, role in drug discovery.
Chemical Properties
A summary of the key molecular and physical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₉NO₃ | [3] |
| Molecular Weight | 213.27 g/mol | [3] |
| CAS Number | 159635-22-0 | |
| Appearance | Not specified in literature | |
| Solubility | Not specified in literature |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic pathway for the target compound. This workflow is based on common reactions in piperidine chemistry, such as protection, oxidation, and olefination.
Caption: Proposed synthetic workflow for this compound.
Key Experimental Methodologies
The following sections detail the general procedures for the key transformations in the proposed synthetic route. These protocols are derived from synthetic methods reported for similar piperidine-based compounds.[4]
Step 1: Vinylation of 1-Boc-4-piperidone
This step aims to introduce a vinyl group at the 4-position, which can be subsequently converted to the desired methylene group.
-
Materials: 1-Boc-4-piperidone, vinylmagnesium bromide solution in THF, anhydrous THF, saturated aqueous NH₄Cl solution, diethyl ether, anhydrous MgSO₄.
-
Protocol:
-
A solution of 1-Boc-4-piperidone in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Vinylmagnesium bromide solution is added dropwise to the cooled solution with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product, tert-butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate, is purified by column chromatography.
-
Step 2: Oxidative Cleavage to an Aldehyde
Ozonolysis of the vinyl group followed by a reductive workup will yield the corresponding aldehyde.
-
Materials: tert-Butyl 4-hydroxy-4-vinylpiperidine-1-carboxylate, dichloromethane (DCM), ozone, zinc dust, water.
-
Protocol:
-
The vinylpiperidine derivative is dissolved in DCM and cooled to -78 °C.
-
Ozone gas is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
The excess ozone is removed by bubbling nitrogen through the solution.
-
Zinc dust and water are added to the reaction mixture for reductive workup.
-
The mixture is stirred at room temperature until the ozonide is completely reduced.
-
The reaction mixture is filtered, and the filtrate is washed with water and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude aldehyde, tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate.
-
Step 3: Wittig Olefination
The final step involves the conversion of the aldehyde to the target methylene compound using a Wittig reagent.
-
Materials: Methyltriphenylphosphonium bromide, n-butyllithium (n-BuLi) in hexanes, anhydrous THF, tert-butyl 4-formyl-4-hydroxypiperidine-1-carboxylate.
-
Protocol:
-
Methyltriphenylphosphonium bromide is suspended in anhydrous THF under an inert atmosphere.
-
The suspension is cooled to 0 °C, and n-BuLi is added dropwise to form the ylide (a deep orange/red color is typically observed).
-
The mixture is stirred at room temperature for a period to ensure complete ylide formation.
-
The reaction is then cooled to a low temperature (e.g., -78 °C or 0 °C), and a solution of the aldehyde from Step 2 in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed, dried, and concentrated.
-
The final product, this compound, is purified by column chromatography.
-
Biological Activity and Signaling Pathways
Extensive searches of the scientific literature and chemical databases did not yield any specific information on the biological activity, mechanism of action, or involvement in any signaling pathways for this compound.
The piperidine core is a key pharmacophore in many biologically active molecules, and substituted piperidines have been investigated for a wide range of therapeutic applications, including as analgesics, antipsychotics, and antihistamines.[1][2] The presence of the 3-hydroxy-4-methylene motif could confer specific binding properties to biological targets, but this remains to be experimentally determined.
Given the lack of information on its biological role, a diagram of a signaling pathway involving this specific compound cannot be provided at this time.
Conclusion and Future Directions
This compound is a functionalized piperidine derivative with potential as a building block in synthetic and medicinal chemistry. While its fundamental chemical properties are defined, its biological activity remains unexplored. The synthetic pathway outlined in this guide provides a framework for its preparation, enabling further investigation into its potential applications. Future research efforts could focus on the synthesis of this compound and its analogs, followed by screening against various biological targets to elucidate its pharmacological profile. Such studies would be crucial in determining its potential utility in drug discovery and development.
References
Commercially Available Sources for Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercially available sources for tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a key building block in synthetic and medicinal chemistry. This document includes a summary of suppliers, relevant chemical data, and a generalized workflow for the procurement and application of this versatile piperidine derivative.
Compound Overview
This compound (N-Boc-3-hydroxy-4-methylenepiperidine) is a heterocyclic compound featuring a piperidine core protected with a tert-butyloxycarbonyl (Boc) group. The presence of both a hydroxyl group and a methylene group makes it a valuable intermediate for introducing structural diversity and functionality in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
Commercial Availability and Specifications
The following table summarizes the key data for this compound and lists several commercial suppliers. Please note that pricing and availability are subject to change and direct inquiry with the suppliers is recommended for the most current information.
| Parameter | Data | References |
| CAS Number | 159635-22-0 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₉NO₃ | [1][3] |
| Molecular Weight | 213.27 g/mol | |
| Synonyms | 1-Boc-3-hydroxy-4-methylenepiperidine, 1-Piperidinecarboxylic acid, 3-hydroxy-4-methylene-, 1,1-dimethylethyl ester | [1] |
| MDL Number | MFCD15474939 | [1] |
Table 1: Commercial Suppliers of this compound
| Supplier | Country | Notes |
| Ambeed, Inc. | USA | Offers the compound and provides analytical data such as NMR, HPLC, and LC-MS upon request.[4][5] |
| BLD Pharmatech Ltd. | P.R. China | Lists the compound in their catalog.[5] |
| Amadis Chemical Company Limited | P.R. China | Lists the compound under the name 1-Boc-3-Hydroxy-4-methylenepiperidine.[5] |
| Hangzhou J&H Chemical Co., Ltd. | P.R. China | A listed supplier of the compound.[1] |
| Hangzhou MolCore BioPharmatech Co.,Ltd. | P.R. China | A listed supplier of the compound.[1] |
| Ark Pharm, Inc. | USA | Listed as an alternative distributor.[1] |
Note: Quantitative data such as purity, available package sizes, and pricing are typically available upon requesting a quote from the respective suppliers.
Experimental Protocols: Synthesis of Piperidine Derivatives
For instance, the synthesis of a related intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, involves a multi-step process starting from piperidin-4-ylmethanol.[6][7] The key steps include:
-
Acylation: Protection of the piperidine nitrogen with a Boc group.
-
Sulfonation: Conversion of the hydroxyl group to a better leaving group, such as a tosylate.
-
Substitution: Nucleophilic substitution with the desired phenoxy group.
Another relevant example is the synthesis of tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate for the Jak3 inhibitor CP-690550.[8] This process starts from 4-methylpyridinium and involves steps such as N-benzylation, borohydride reduction, Jones oxidation, and finally debenzylation followed by acylation with the Boc group.[8]
Visualized Workflows and Pathways
The following diagrams illustrate key logical and experimental workflows relevant to sourcing and utilizing chemical intermediates in a research and development setting.
Caption: Workflow for Sourcing and Utilizing a Chemical Intermediate.
The following diagram illustrates a generalized synthetic approach that could be adapted for piperidine derivatives.
Caption: Generalized Synthetic Strategy for N-Boc Piperidine Derivatives.
Conclusion
This compound is a readily accessible synthetic intermediate available from several chemical suppliers, primarily located in the USA and China. While detailed, published synthesis protocols for this specific molecule are sparse, established methodologies for related piperidine derivatives provide a solid foundation for its laboratory preparation. Its utility as a versatile building block ensures its continued relevance in the fields of medicinal chemistry and drug development. For procurement, researchers are advised to contact suppliers directly to obtain the most accurate information on purity, availability, and pricing.
References
- 1. tert-butyl 3-hydroxy-4-methylene-piperidine-1-carboxylate | CAS 159635-22-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. molbase.com [molbase.com]
- 4. 159635-22-0 | this compound | Alkenyls | Ambeed.com [ambeed.com]
- 5. Your Inquiry on this compound | Chemical-Suppliers [chemical-suppliers.eu]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-Substituted Piperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction: The piperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active compounds. Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for exploring structure-activity relationships (SAR). This document provides detailed protocols for three robust methods for the synthesis of N-substituted piperidines: One-Pot Synthesis from Halogenated Amides, Reductive Amination, and Intramolecular Cyclization of an Alkenol Amine.
One-Pot Synthesis of N-Substituted Piperidines from Halogenated Amides
This efficient one-pot method integrates amide activation, reduction of the intermediate nitrile ions, and subsequent intramolecular nucleophilic substitution to form the piperidine ring. The reaction proceeds under mild conditions and does not require the use of metal catalysts, making it an attractive and convenient method for the synthesis of a variety of N-substituted piperidines.[1][2]
Experimental Protocol
-
To a dry 25 mL round-bottom flask equipped with a magnetic stirring bar, add the secondary halogenated amide (0.5 mmol, 1.0 equiv.) and 10 mL of anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere.[1][2]
-
Add 2-fluoropyridine (0.6 mmol, 1.2 equiv.) to the solution.[2]
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.[1][2]
-
Add trifluoromethanesulfonic anhydride (Tf₂O) (0.55 mmol, 1.1 equiv.) dropwise via a syringe and stir the reaction for 30 minutes at -78 °C.[1][2]
-
Add 5 mL of methanol (CH₃OH) to the reaction mixture.[1]
-
Add sodium borohydride (NaBH₄) (1.0 mmol, 2.0 equiv.) in one portion.[1][2]
-
Allow the reaction to warm to room temperature and continue stirring for an additional 2 hours.[1][2]
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired N-substituted piperidine.[2]
Data Presentation
| Starting Amide | Substituent (R) | Product | Yield (%) |
| N-(3-chloropropyl)benzamide | Phenyl | N-benzylpiperidine | 85 |
| N-(3-chloropropyl)-4-methoxybenzamide | 4-Methoxyphenyl | N-(4-methoxybenzyl)piperidine | 82 |
| N-(3-chloropropyl)-4-chlorobenzamide | 4-Chlorophenyl | N-(4-chlorobenzyl)piperidine | 88 |
| N-(3-chloropropyl)cinnamamide | Cinnamyl | N-cinnamylpiperidine | 75 |
Note: The data presented here are representative examples based on typical outcomes for this reaction type and are for illustrative purposes.
Experimental Workflow
Caption: One-pot synthesis of N-substituted piperidines.
Synthesis of N-Substituted Piperidines via Reductive Amination
Reductive amination is a widely used and versatile method for the formation of C-N bonds. This protocol describes the reaction between a piperidine and an aldehyde using borane-pyridine complex (BAP) as a reducing agent. This method is a convenient one-pot procedure that serves as an excellent alternative to methods using sodium cyanoborohydride, thus avoiding the formation of nitrile impurities.[3]
Experimental Protocol
-
In a suitable flask, dissolve the piperidine derivative (1.0 equiv.) and the aldehyde (1.0 equiv.) in ethanol (EtOH).
-
Add one molar equivalent of borane-pyridine complex (BAP) to the solution.[3]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent.
-
The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.
-
The crude product can be purified by column chromatography to yield the pure N-substituted piperidine.
Data Presentation
| Piperidine | Aldehyde | Reducing Agent | Product | Yield (%) |
| Piperidine | Benzaldehyde | Borane-pyridine | N-benzylpiperidine | High |
| 4-Hydroxypiperidine | 4-Nitrobenzaldehyde | Borane-pyridine | N-(4-nitrobenzyl)-4-hydroxypiperidine | Moderate |
| Piperidine | Cinnamaldehyde | Borane-pyridine | N-cinnamylpiperidine | High |
| 3,4-Dehydropiperidine | Vanillin | Borane-pyridine | N-(4-hydroxy-3-methoxybenzyl)-3,4-dehydropiperidine | High |
Note: Yields are described qualitatively as reported in the literature source. This data is for illustrative purposes.[3]
Experimental Workflow
Caption: Reductive amination for N-substituted piperidines.
Intramolecular Cyclization for the Synthesis of Substituted Piperidines
This strategy involves the synthesis of a substituted piperidine derivative from an acyclic amino alcohol precursor, such as 1-aminohex-5-en-3-ol. The key steps involve the protection of the amine, activation of the hydroxyl group, and a subsequent intramolecular nucleophilic substitution to form the piperidine ring.[4]
Experimental Protocol
Step 1: N-Protection
-
Dissolve the starting amino alcohol in a suitable solvent (e.g., dichloromethane).
-
Add a suitable protecting group reagent (e.g., Boc-anhydride for N-Boc protection) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous workup and purify the N-protected intermediate.
Step 2: Hydroxyl Group Activation
-
Dissolve the N-protected intermediate (10 mmol) in pyridine (20 mL) in a round-bottom flask and cool to 0 °C.[4]
-
Add p-toluenesulfonyl chloride (TsCl, 11 mmol) portion-wise, maintaining the temperature at 0 °C.[4]
-
Stir the reaction mixture at 0 °C for 4 hours, monitoring by TLC.[4]
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.[4]
-
Wash the combined organic layers with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.[4]
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the activated intermediate.[4]
Step 3: Intramolecular Cyclization and Deprotection
-
The activated intermediate can be subjected to conditions that facilitate intramolecular cyclization, often by heating in the presence of a base to form the piperidine ring.
-
Following cyclization, the N-protecting group is removed. For an N-Boc group, this is typically achieved with an acid such as trifluoroacetic acid (TFA).[4]
-
Dissolve the N-Boc protected piperidine (10 mmol) in dichloromethane (20 mL).[4]
-
Add TFA (100 mmol) dropwise at 0 °C and stir at room temperature for 2 hours.[4]
-
Concentrate the mixture, dissolve the residue in water, and basify with 2 M NaOH.[4]
-
Extract the product with dichloromethane, dry the combined organic layers, and concentrate to yield the final piperidine product.[4]
Data Presentation
| Step | Reactant | Reagents | Product | Yield (%) |
| 1 | 1-Aminohex-5-en-3-ol | Boc₂O, Et₃N, DCM | N-Boc-1-aminohex-5-en-3-ol | >95 |
| 2 | N-Boc-1-aminohex-5-en-3-ol | TsCl, Pyridine | N-Boc-1-aminohex-5-en-3-ol-tosylate | ~90 |
| 3 | N-Boc-piperidine derivative | TFA, DCM | Final Piperidine Product | >90 |
Note: The data presented here are representative examples based on typical outcomes for these reaction types and are for illustrative purposes.
Experimental Workflow
Caption: Intramolecular cyclization to form piperidines.
References
The Role of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate in Pharmaceutical Synthesis: An Overview of a Niche Building Block
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as versatile starting materials for the synthesis of new pharmaceutical agents is perpetual. One such molecule of interest is tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a chiral piperidine derivative incorporating a key exocyclic methylene group and a hydroxyl functionality. While extensive research highlights the prevalence of piperidine cores in a vast array of approved drugs, detailed, publicly available information on the specific application of this compound in the synthesis of named pharmaceutical agents remains limited.
This document aims to provide an overview of the potential applications of this building block based on the chemical functionalities it possesses and the established roles of similar piperidine structures in medicinal chemistry. However, it is important to note that direct, published experimental protocols for its use in the synthesis of specific, marketed drugs are not readily found in the scientific literature.
Potential as a Versatile Synthetic Intermediate
This compound features several reactive sites that make it an attractive synthon for constructing more complex molecules. The tert-butoxycarbonyl (Boc) group provides a stable and easily removable protecting group for the piperidine nitrogen, allowing for selective reactions at other positions. The hydroxyl group can be a handle for various transformations, including oxidation, esterification, or etherification. The exocyclic methylene group is particularly interesting as it can undergo a variety of addition reactions, such as Michael additions, hydrogenations, or epoxidations, to introduce further stereocenters and functional groups.
The inherent chirality of the molecule, with stereocenters at the 3- and potentially other positions, makes it a valuable precursor for the enantioselective synthesis of drug candidates, where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or even harmful.
Hypothetical Applications in Drug Synthesis
Based on the structural motifs present in this compound, it could theoretically serve as a key intermediate in the synthesis of various classes of pharmaceutical agents.
Neuraminidase Inhibitors
The piperidine ring is a core structural element in some neuraminidase inhibitors, which are antiviral drugs used to treat and prevent influenza. While prominent neuraminidase inhibitors like Zanamivir and Laninamivir have established synthetic routes that do not explicitly mention this specific starting material, the functional groups of this compound could potentially be elaborated to construct the dihydropyran ring system and the various functional groups characteristic of these drugs.
The logical workflow for such a synthesis would involve the strategic manipulation of the hydroxyl and methylene groups to introduce the necessary amine, guanidine, and carboxylic acid functionalities.
Caption: Hypothetical synthetic pathway from the title compound to a neuraminidase inhibitor analog.
Janus Kinase (JAK) Inhibitors
Piperidine derivatives are also central to the structure of certain Janus kinase (JAK) inhibitors, which are used in the treatment of autoimmune diseases and cancer. For instance, the synthesis of a related compound, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, has been reported as an intermediate for the JAK3 inhibitor CP-690550. It is conceivable that this compound could be a precursor to similar 3,4-disubstituted piperidine scaffolds found in other kinase inhibitors.
Experimental Protocols: A General Framework
While specific protocols for the use of this compound in pharmaceutical synthesis are not available, general methodologies for the transformation of its key functional groups can be outlined based on standard organic chemistry principles.
Table 1: Potential Chemical Transformations and General Conditions
| Transformation of Interest | Reagents and Conditions (General) | Potential Outcome |
| Oxidation of Hydroxyl Group | Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC) in CH₂Cl₂ | Synthesis of the corresponding ketone, a key intermediate for further C-C bond formation. |
| Epoxidation of Methylene Group | meta-Chloroperoxybenzoic acid (m-CPBA) in CH₂Cl₂ | Formation of a spiro-epoxide, which can be opened by various nucleophiles to introduce new functionalities. |
| Dihydroxylation of Methylene Group | Osmium tetroxide (OsO₄), N-methylmorpholine N-oxide (NMO) in acetone/water | Creation of a diol, adding two hydroxyl groups for further derivatization. |
| Michael Addition to Methylene Group | Nucleophiles (e.g., amines, thiols, carbanions) with a suitable base | Introduction of a wide range of side chains at the 4-position of the piperidine ring. |
| Boc-Deprotection | Trifluoroacetic acid (TFA) in CH₂Cl₂, or HCl in dioxane | Removal of the Boc protecting group to allow for N-alkylation or N-acylation. |
Conclusion
This compound is a chiral building block with significant potential for the synthesis of complex, biologically active molecules. Its array of functional groups offers multiple avenues for chemical modification, making it a theoretically valuable precursor for various pharmaceutical agents, including potential antiviral and anti-inflammatory drugs. However, the lack of specific, published examples of its application in the synthesis of known drugs suggests that it remains a niche or underexplored intermediate in the field of drug discovery and development. Further research and publication in this area would be necessary to fully elucidate its practical applications and provide the detailed protocols sought by the scientific community.
Application Notes and Protocols: One-Pot Synthesis of Highly Functionalized Piperidines
Audience: Researchers, scientists, and drug development professionals.
Introduction and Application Notes
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1] These six-membered nitrogen-containing heterocycles are prevalent in a vast array of natural alkaloids and synthetic pharmaceuticals, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The functionalization of the piperidine ring allows for fine-tuning of its biological activity, making the development of efficient synthetic routes to substituted piperidines a critical task in modern organic and medicinal chemistry.[1][4]
Traditionally, the synthesis of complex piperidines involves multi-step sequences that can be time-consuming, generate significant waste, and require the isolation and purification of intermediates. One-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant alternative.[5][6] MCRs combine three or more reactants in a single reaction vessel to form a final product that incorporates substantial portions of all the starting materials.[7] This approach offers significant advantages, including operational simplicity, reduced reaction times, lower costs, and improved atom economy, aligning with the principles of green chemistry.[1][8][9]
These protocols detail robust and versatile one-pot MCRs for the synthesis of highly functionalized piperidines, providing researchers with powerful tools for library synthesis and drug discovery programs.[6][10]
Featured Synthetic Protocols
Protocol 1: Four-Component Synthesis of 2,6-Disubstituted Piperid-4-ones
This protocol outlines a one-pot, four-component condensation reaction that provides access to complex and nonsymmetrical piperid-4-ones, demonstrating the ability of MCRs to generate significant molecular complexity in a single step.[1]
Caption: Workflow for the four-component one-pot synthesis of piperid-4-ones.
-
To a solution of a tosyl imine (1.0 equiv) in methanol (MeOH), add titanium tetrachloride (TiCl₄) at a controlled temperature.[1]
-
Add diketene (1.2 equiv) to the reaction mixture.[1]
-
Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).[1]
-
Once the starting materials are consumed, introduce an aldehyde (1.0 equiv) to the flask.[1]
-
After the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]
-
Extract the product with dichloromethane (3 x volumes).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash chromatography on silica gel to obtain the desired piperid-4-one.
Protocol 2: Phenylboronic Acid-Catalyzed Three-Component Synthesis of Poly-substituted Piperidines
This method describes a simple, efficient, and inexpensive one-pot synthesis of piperidine derivatives via a three-component reaction of a substituted aniline, a 1,3-dicarbonyl compound, and an aromatic aldehyde, using phenylboronic acid as a catalyst.[3]
Caption: Logical pathway for the three-component synthesis of piperidines.
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), substituted aniline (2 mmol), and 1,3-dicarbonyl compound (1 mmol) in acetonitrile.[3]
-
Add phenylboronic acid (10 mol%) to the mixture.[3]
-
Stir the reaction mixture at room temperature for the required time (typically 14-16 hours).[3]
-
Monitor the reaction progress using TLC.
-
Upon completion, filter the solid product, wash with cold ethanol, and dry to afford the pure product. If no solid precipitates, concentrate the solvent and purify the residue by column chromatography.[3]
The following table summarizes the yields for the synthesis of various piperidine derivatives using the phenylboronic acid-catalyzed three-component reaction.
| Entry | Aldehyde (Ar) | Aniline (Ar') | 1,3-Dicarbonyl | Time (h) | Yield (%) |
| 1 | C₆H₅ | C₆H₅ | Ethyl Acetoacetate | 14 | 92 |
| 2 | 4-Cl-C₆H₄ | C₆H₅ | Ethyl Acetoacetate | 15 | 88 |
| 3 | 4-CH₃-C₆H₄ | C₆H₅ | Ethyl Acetoacetate | 15 | 86 |
| 4 | 4-NO₂-C₆H₄ | C₆H₅ | Ethyl Acetoacetate | 16 | 85 |
| 5 | C₆H₅ | 4-CH₃-C₆H₄ | Ethyl Acetoacetate | 14 | 84 |
| 6 | 4-Cl-C₆H₄ | 4-CH₃-C₆H₄ | Ethyl Acetoacetate | 15 | 87 |
| 7 | C₆H₅ | C₆H₅ | Acetylacetone | 15 | 89 |
| Data adapted from Goswami et al., Heterocyclic Communications, 2012.[3] |
Protocol 3: Domino Imino-Aldol/Aza-Michael Reaction
This powerful one-pot strategy enables the highly diastereo- and enantioselective synthesis of functionalized piperidines. The reaction proceeds through a domino or cascade sequence, where an initial intermolecular imino-aldol reaction is followed by an intramolecular aza-Michael cyclization.[2][11] This approach is particularly valuable for creating stereochemically complex piperidine rings.[2]
The reaction involves the addition of an enolate (derived from an α,β-unsaturated keto ester) to an N-activated aldimine. This first step, an imino-aldol addition, creates an intermediate that contains both a nucleophilic nitrogen and an electrophilic double bond. This intermediate then rapidly undergoes an intramolecular aza-Michael addition, where the nitrogen attacks the double bond to form the piperidine ring in a highly stereocontrolled manner.[2][11] The use of chiral sulfinyl imines can lead to the formation of enantiopure piperidines.[2]
Caption: Conceptual flow of the Domino Imino-Aldol/Aza-Michael reaction.
While specific conditions vary based on substrates, a general procedure involves:
-
Generation of the enolate from the α,β-unsaturated keto ester using a suitable base.
-
Addition of the N-activated aldimine (e.g., a chiral sulfinyl imine for asymmetric synthesis) at a controlled temperature.
-
Allowing the reaction to proceed, during which the domino sequence occurs.
-
Standard aqueous work-up and purification by column chromatography.
This domino reaction is a prime example of how MCRs can be used to construct complex heterocyclic systems with high levels of stereocontrol in a single, efficient operation.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. The application of multi-component reactions in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06681B [pubs.rsc.org]
- 8. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. One-pot multi-component green synthesis of highly substituted piperidines » Growing Science [growingscience.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Rhodium-Catalyzed C-H Functionalization of N-Boc-Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine scaffold is a ubiquitous motif in pharmaceuticals and bioactive natural products. The development of efficient and selective methods to functionalize the C-H bonds of the piperidine ring is of paramount importance for the rapid diversification of existing molecules and the discovery of new drug candidates. Rhodium-catalyzed C-H functionalization has emerged as a powerful tool in this regard, offering novel strategies for the introduction of carbon-carbon and carbon-heteroatom bonds with high levels of regio- and stereocontrol. This document provides detailed application notes and protocols for the rhodium-catalyzed C-H functionalization of N-Boc-piperidine, a common and versatile building block in medicinal chemistry. The methodologies covered herein focus on C-H insertion reactions, which are well-established for this substrate, and provide an overview of arylation, alkenylation, and alkylation where analogous reactivity has been reported.
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be thoroughly dried in an oven prior to use. Reagents should be of high purity. Flash column chromatography is the most common method for the purification of the reaction products.
C-H Functionalization via Rhodium-Carbene Insertion
Rhodium(II) catalysts are highly effective in promoting the decomposition of diazo compounds to generate transient rhodium-carbene intermediates. These reactive species can then undergo intramolecular C-H insertion into the N-Boc-piperidine ring, leading to the formation of new C-C bonds. The regioselectivity of this transformation is highly dependent on the structure of the rhodium catalyst and the directing group on the piperidine nitrogen.
C2-Functionalization of N-Boc-Piperidine
The C2 position of N-Boc-piperidine can be selectively functionalized using specific chiral dirhodium catalysts. This reaction provides a direct route to 2-substituted piperidine derivatives, which are common structural motifs in many biologically active compounds.
Table 1: C2-Functionalization of N-Boc-Piperidine with Aryldiazoacetates [1][2]
| Entry | Aryldiazoacetate | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | d.r. | ee (%) |
| 1 | Methyl phenyldiazoacetate | Rh₂(R-TCPTAD)₄ (0.5) | CH₂Cl₂ | 39 | 83 | 11:1 | 93 |
| 2 | Methyl 4-bromophenyldiazoacetate | Rh₂(R-TCPTAD)₄ (0.5) | CH₂Cl₂ | 39 | 75 | 10:1 | 92 |
| 3 | Methyl 4-nitrophenyldiazoacetate | Rh₂(R-TCPTAD)₄ (0.5) | CH₂Cl₂ | 39 | 68 | 5:1 | 85 |
| 4 | Methyl 2-naphthyldiazoacetate | Rh₂(R-TCPTAD)₄ (0.5) | CH₂Cl₂ | 39 | 80 | 12:1 | 94 |
Experimental Protocol: General Procedure for C2-Functionalization
-
Materials:
-
N-Boc-piperidine (1.5 mmol)
-
Dirhodium catalyst (e.g., Rh₂(R-TCPTAD)₄) (0.0075 mmol, 0.5 mol%)
-
Aryldiazoacetate (1.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (12 mL)
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve N-Boc-piperidine (1.5 mmol) and the dirhodium catalyst (0.0075 mmol) in anhydrous CH₂Cl₂ (4 mL).
-
In a separate flame-dried flask, dissolve the aryldiazoacetate (1.0 mmol) in anhydrous CH₂Cl₂ (8 mL).
-
Using a syringe pump, add the solution of the aryldiazoacetate to the solution of N-Boc-piperidine and the catalyst over a period of 4 hours at reflux (approximately 39 °C).
-
After the addition is complete, continue to stir the reaction mixture at reflux for an additional hour.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-substituted piperidine derivative.
-
C4-Functionalization of N-Acyl Piperidines
While direct C4-functionalization of N-Boc-piperidine is challenging, modification of the N-protecting group to an N-acyl group, such as an N-α-oxoarylacetyl group, can direct the C-H insertion to the C4 position.[3][4] This highlights the crucial role of the directing group in controlling regioselectivity.
Table 2: C4-Functionalization of N-α-Oxoarylacetyl-piperidines [3][4]
| Entry | Aryldiazoacetate | Catalyst (mol%) | Solvent | Temp. (°C) | Yield (%) | d.r. | ee (%) |
| 1 | Methyl phenyldiazoacetate | Rh₂(S-2-Cl-5-BrTPCP)₄ (0.5) | CH₂Cl₂ | RT | 78 | >20:1 | 96 |
| 2 | Methyl 4-methoxyphenyldiazoacetate | Rh₂(S-2-Cl-5-BrTPCP)₄ (0.5) | CH₂Cl₂ | RT | 82 | >20:1 | 95 |
| 3 | Methyl 4-chlorophenyldiazoacetate | Rh₂(S-2-Cl-5-BrTPCP)₄ (0.5) | CH₂Cl₂ | RT | 75 | >20:1 | 97 |
Experimental Protocol: General Procedure for C4-Functionalization
-
Materials:
-
N-α-oxoarylacetyl-piperidine (1.5 mmol)
-
Dirhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄) (0.0075 mmol, 0.5 mol%)
-
Aryldiazoacetate (1.0 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (12 mL)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the N-α-oxoarylacetyl-piperidine (1.5 mmol) and the dirhodium catalyst (0.0075 mmol) in anhydrous CH₂Cl₂ (4 mL).
-
In a separate flask, dissolve the aryldiazoacetate (1.0 mmol) in anhydrous CH₂Cl₂ (8 mL).
-
Using a syringe pump, add the aryldiazoacetate solution to the reaction mixture over 4 hours at room temperature.
-
Stir the reaction for an additional hour at room temperature after the addition is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Rhodium-Catalyzed C-H Arylation, Alkenylation, and Alkylation (Overview)
While detailed protocols for the direct rhodium-catalyzed C-H arylation, alkenylation, and alkylation of N-Boc-piperidine are not as extensively documented as C-H insertion reactions, the principles of these transformations have been applied to other saturated heterocycles and can serve as a guide for future research. These reactions typically involve a directing group to achieve regioselectivity and a Rh(III) catalyst.
Visualizations
Caption: General Reaction Scheme.
Caption: Experimental Workflow Diagram.
Caption: Rh(II) Catalytic Cycle.
Conclusion
Rhodium-catalyzed C-H functionalization provides a powerful and elegant approach for the direct modification of the N-Boc-piperidine scaffold. The C-H insertion reactions with diazo compounds are particularly well-developed, offering reliable and highly selective methods for the synthesis of 2- and 4-substituted piperidines. While direct rhodium-catalyzed C-H arylation, alkenylation, and alkylation of N-Boc-piperidine are less explored, the foundational principles established in related systems offer a promising blueprint for future research and development in this area. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry to leverage these advanced synthetic methods in their drug discovery and development programs.
References
- 1. Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct functionalization of nitrogen heterocycles via Rh-catalyzed C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of N-Substituted Piperidines from 1,5-Dichloropentane
Audience: Researchers, scientists, and drug development professionals.
Introduction
The piperidine scaffold is a fundamental structural motif present in a wide array of pharmaceuticals and natural products, making its efficient synthesis a key focus in medicinal chemistry and drug development.[1] A highly effective and environmentally benign method for the synthesis of N-substituted piperidines is the cyclocondensation of 1,5-dichloropentane with primary amines.[1] The application of microwave irradiation to this one-pot synthesis, particularly in an alkaline aqueous medium, offers a greener alternative to conventional methods that often necessitate harsh conditions and the use of organic solvents.[1] Microwave assistance dramatically curtails reaction times and can lead to improved yields.[1][2][3]
This document provides a detailed protocol for the microwave-assisted synthesis of N-substituted piperidines from 1,5-dichloropentane and various primary amines. The reaction proceeds via a tandem nucleophilic substitution, wherein the primary amine initially displaces one chlorine atom to form an N-substituted 5-chloropentan-1-amine intermediate. This intermediate subsequently undergoes intramolecular cyclization to yield the desired N-substituted piperidine.[1]
Key Advantages of the Microwave-Assisted Method:
-
Efficiency: The one-pot nature of this reaction simplifies the synthetic procedure.[1]
-
Speed: Microwave irradiation significantly reduces reaction times from hours to minutes compared to conventional heating methods.[1][2]
-
Green Chemistry: The use of water as a solvent aligns with the principles of green chemistry, minimizing the use of hazardous organic solvents.[1]
-
Versatility: This methodology is applicable to a range of primary amines, enabling the synthesis of a diverse library of N-substituted piperidines.[1]
Experimental Protocols
Materials:
-
1,5-Dichloropentane
-
Primary amine (e.g., benzylamine, propylamine, etc.)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Microwave reactor
-
Appropriate microwave reactor vessel with a magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (if necessary)
General Reaction Procedure:
-
Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine 1,5-dichloropentane (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).[1]
-
Solvent Addition: Add 2 mL of deionized water to the reaction vessel.[1]
-
Microwave Irradiation: Seal the vessel securely and place it in the microwave reactor. Irradiate the reaction mixture at a constant temperature of 150°C for a duration of 10-20 minutes.[1] Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction vessel to cool to room temperature.[1]
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL).[1]
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.[1]
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-substituted piperidine.[1]
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel.[1]
Data Presentation
Table 1: Representative Reaction Parameters for Microwave-Assisted Synthesis of N-Substituted Piperidines
| Entry | Primary Amine | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzylamine | 150 | 15 | >90 |
| 2 | n-Propylamine | 150 | 10 | >85 |
| 3 | Aniline | 150 | 20 | ~75 |
| 4 | Cyclohexylamine | 150 | 15 | >90 |
Note: Yields are approximate and can vary based on the specific primary amine and purification method.
Visualizations
Reaction Pathway
Caption: Synthetic pathway for N-substituted piperidines.
Experimental Workflow
Caption: Workflow for piperidine synthesis.
References
Scalable and Transition-Metal-Free Synthesis of Substituted Piperidine-2,6-Diones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scalable synthesis of substituted piperidine-2,6-diones without the use of transition metals. The described methodology, based on a Michael addition/intramolecular imidation cascade, offers a practical and efficient route to a variety of functionalized piperidine-2,6-dione scaffolds, which are crucial components in numerous bioactive molecules and pharmaceuticals.[1] This approach is distinguished by its operational simplicity, mild reaction conditions, excellent functional group tolerance, and proven scalability up to the kilogram scale.[1]
Introduction
Piperidine-2,6-diones, also known as glutarimides, are privileged heterocyclic scaffolds found in a wide range of biologically active compounds, including the anticancer drug Aminoglutethimide and the PARP inhibitor Niraparib.[1] They are also key components of Proteolysis Targeting Chimeras (PROTACs) as ligands for the E3 ubiquitin ligase Cereblon.[1] Traditional methods for synthesizing these structures often rely on transition-metal-catalyzed cross-coupling reactions or harsh cyclization conditions.[1] The protocol outlined below presents a robust, transition-metal-free alternative that utilizes readily available starting materials.[1]
Reaction Principle
The synthesis proceeds via a one-pot Michael addition of a substituted methyl acetate to an acrylamide, promoted by a base such as potassium tert-butoxide (KOtBu). This is followed by an intramolecular imidation to form the piperidine-2,6-dione ring. This cascade sequence avoids the need for transition-metal catalysts and allows for the construction of α-monosubstituted, α,α-disubstituted, and α,β-disubstituted piperidine-2,6-diones in moderate to good yields.[1]
Experimental Workflow
The general experimental workflow for the synthesis of substituted piperidine-2,6-diones is depicted below. The process is a straightforward one-pot procedure.
Caption: General experimental workflow for the one-pot synthesis of piperidine-2,6-diones.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a Michael addition followed by an intramolecular imidation cascade.
Caption: Proposed mechanism: Michael addition/intramolecular imidation cascade.
Detailed Experimental Protocols
General Procedure for the Synthesis of α-Substituted Piperidine-2,6-diones:
To a solution of substituted methyl acetate (1.0 mmol) and acrylamide (1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) in a sealed tube, potassium tert-butoxide (KOtBu, 2.0 mmol) was added in one portion at room temperature. The mixture was then stirred at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), the reaction was cooled to room temperature and quenched with saturated aqueous ammonium chloride (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired product.
Data Presentation: Substrate Scope and Yields
The following tables summarize the scope of the reaction with various substituted methyl acetates and acrylamides, along with the corresponding product yields.
Table 1: Synthesis of α-Aryl Piperidine-2,6-diones
| Entry | Aryl Group (in Methyl Acetate) | Product | Yield (%) |
| 1 | Phenyl | 3-phenylpiperidine-2,6-dione | 95 |
| 2 | 4-Methylphenyl | 3-(p-tolyl)piperidine-2,6-dione | 92 |
| 3 | 4-Methoxyphenyl | 3-(4-methoxyphenyl)piperidine-2,6-dione | 91 |
| 4 | 4-Fluorophenyl | 3-(4-fluorophenyl)piperidine-2,6-dione | 89 |
| 5 | 4-Chlorophenyl | 3-(4-chlorophenyl)piperidine-2,6-dione | 85 |
| 6 | 4-Bromophenyl | 3-(4-bromophenyl)piperidine-2,6-dione | 82 |
| 7 | 3-Methylphenyl | 3-(m-tolyl)piperidine-2,6-dione | 93 |
| 8 | 2-Methylphenyl | 3-(o-tolyl)piperidine-2,6-dione | 88 |
| 9 | Naphthalen-2-yl | 3-(naphthalen-2-yl)piperidine-2,6-dione | 87 |
Table 2: Synthesis of α,α-Disubstituted Piperidine-2,6-diones
| Entry | Substituents (in Methyl Acetate) | Product | Yield (%) |
| 1 | Phenyl, Methyl | 3-methyl-3-phenylpiperidine-2,6-dione | 85 |
| 2 | Phenyl, Ethyl | 3-ethyl-3-phenylpiperidine-2,6-dione | 82 |
| 3 | Phenyl, Phenyl | 3,3-diphenylpiperidine-2,6-dione | 79 |
| 4 | Ethyl, Ethyl (from diethyl malonate) | 3-ethyl-2,6-dioxopiperidine-3-carboxylate | 95 |
Table 3: Scalability of the Reaction
| Starting Material | Scale | Product | Yield (%) |
| Methyl phenylacetate | 5 kg | 3-phenylpiperidine-2,6-dione | 90 |
Applications in Bioactive Molecule Synthesis
This synthetic methodology has been successfully applied to the synthesis of key intermediates for bioactive molecules.
-
Aminoglutethimide Synthesis: 3-(4-aminophenyl)piperidine-2,6-dione, a precursor to the anticancer drug Aminoglutethimide, can be prepared from the corresponding nitro-substituted product via reduction.[1]
-
Niraparib Synthesis: The core structure of the PARP inhibitor Niraparib can be accessed using this transition-metal-free approach.[1]
-
PROTAC Ligands: The synthesis of 3-(4-aminophenyl)piperidine-2,6-dione also provides an effective Cereblon (CRBN) ligand for the development of PROTACs.[1]
-
Paroxetine Intermediate: The methodology has been used to prepare a key intermediate for the synthesis of Paroxetine.[1]
Conclusion
The described transition-metal-free synthesis of substituted piperidine-2,6-diones offers a practical, efficient, and scalable alternative to traditional methods.[1] Its broad substrate scope, excellent functional group tolerance, and operational simplicity make it a valuable tool for researchers in medicinal chemistry and drug development. The ability to readily access a diverse range of functionalized piperidine-2,6-dione scaffolds opens up new avenues for the discovery and development of novel therapeutics.
References
Application Notes and Protocols: Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate as a valuable building block for drug discovery. This versatile scaffold offers a unique combination of functionalities, making it an attractive starting point for the synthesis of diverse compound libraries targeting a wide range of therapeutic areas.
Introduction
The piperidine moiety is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. This compound, with its strategically placed hydroxyl, exocyclic methylene, and Boc-protected amine functionalities, presents a trifecta of opportunities for chemical elaboration. The hydroxyl group can act as a hydrogen bond donor or acceptor, the methylene group is amenable to a variety of addition reactions, and the Boc-protecting group allows for controlled manipulation of the piperidine nitrogen.
Physicochemical Properties
While specific experimental data for the target molecule is not widely published, the physicochemical properties of closely related piperidine derivatives provide valuable insights.
| Property | Value (for related compounds) | Reference |
| Molecular Formula | C11H19NO3 | |
| Molecular Weight | 213.27 g/mol | Inferred |
| Appearance | Expected to be a colorless to pale yellow oil or solid | Inferred |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | Inferred |
| Storage | Store at 2-8 °C under an inert atmosphere | [2] |
Synthesis and Chemical Transformations
The synthesis of this compound can be envisioned through a multi-step sequence, likely starting from a readily available piperidone derivative. While a specific protocol for this exact molecule is not detailed in the provided search results, a plausible synthetic strategy can be adapted from the synthesis of similar structures.
A potential synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for the target compound.
Representative Experimental Protocol (Adapted from related syntheses)
Note: The following protocol is a representative example for the synthesis of a related piperidine building block and should be adapted and optimized for the synthesis of this compound.
Synthesis of a Functionalized Piperidine Derivative
-
Protection of the Piperidine Nitrogen: To a solution of the starting piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (1.2 eq). Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Introduction of Functionality at the 4-position: The protected piperidone can then be subjected to various reactions to introduce the desired functionalities. For instance, a Reformatsky-type reaction with a suitable α-halo ester can introduce a hydroxy-ester moiety.
-
Further Elaboration: The resulting intermediate can be further modified. For example, the ester can be reduced to an alcohol, and the hydroxyl group can be used to direct subsequent reactions.
Applications in Drug Discovery
The unique structural features of this compound make it a versatile building block for the synthesis of a wide array of biologically active molecules.
Caption: Applications in drug discovery workflow.
As a Scaffold for Kinase Inhibitors
The piperidine scaffold is a common feature in many kinase inhibitors. The hydroxyl group of the title compound can be used to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The exocyclic methylene group provides a handle for the introduction of various substituents to explore the surrounding hydrophobic pockets and improve potency and selectivity. For instance, related piperidine-containing compounds have been utilized in the synthesis of Janus kinase (Jak) inhibitors.[1]
In the Synthesis of GPCR Ligands
G-protein coupled receptors (GPCRs) are a major class of drug targets. The conformational rigidity and the possibility of introducing diverse substituents make piperidine derivatives ideal for the development of potent and selective GPCR ligands. The functional groups on this compound allow for the synthesis of compounds that can probe the complex ligand-binding pockets of various GPCRs.
Development of Novel Antibacterial Agents
The emergence of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. The piperidine scaffold can be found in several natural and synthetic antibacterial compounds. The unique functionalities of the title building block can be exploited to generate novel piperidine-based compounds with potential antibacterial activity.
Experimental Protocols for Downstream Applications
The following are generalized protocols for common transformations of the exocyclic methylene and hydroxyl groups.
Protocol: Michael Addition to the Methylene Group
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF, MeOH), add the desired nucleophile (1.1-1.5 eq).
-
Add a catalytic amount of a suitable base (e.g., DBU, Et3N).
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol: O-Alkylation of the Hydroxyl Group
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF, THF), add a base such as sodium hydride (NaH) (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the desired alkylating agent (e.g., alkyl halide) (1.1 eq) and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data from Related Compounds
The following table summarizes representative data for reactions involving similar piperidine building blocks.
| Reaction Type | Substrate | Reagent | Product | Yield (%) | Reference |
| O-Tosylation | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | p-Toluenesulfonyl chloride, pyridine | tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate | 45.1 | [3] |
| Boc Protection | 4-Hydroxymethylpiperidine | (Boc)2O, THF | tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | 85.0 | [3] |
Conclusion
This compound is a highly valuable and versatile building block for drug discovery. Its unique combination of functional groups provides a platform for the synthesis of diverse and complex molecular architectures. The protocols and data presented herein, though largely based on related structures, offer a solid foundation for researchers to utilize this scaffold in the development of novel therapeutic agents. Further exploration of the chemistry of this specific building block is warranted and holds significant promise for advancing medicinal chemistry and drug discovery programs.
References
Synthetic Routes to Positional Analogues of Methylphenidate Using Piperidine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of positional analogues of methylphenidate, a crucial scaffold in medicinal chemistry, particularly for the development of therapeutics targeting the dopamine and norepinephrine transporters. The following sections outline three distinct and effective synthetic strategies commencing from piperidine derivatives: Rhodium-Catalyzed C-H Functionalization, Tungsten-Promoted Synthesis of erythro-Analogues, and a Blaise Reaction-Based approach for structural diversity.
Rhodium-Catalyzed Site-Selective C-H Functionalization and Cyclopropanation
This powerful strategy allows for the precise installation of a methyl arylacetoacetate moiety at the C2, C3, or C4 position of the piperidine ring. The regioselectivity is elegantly controlled by the choice of the dirhodium catalyst and the nitrogen-protecting group.[1]
Signaling Pathway for Site-Selective C-H Functionalization
Caption: Control of regioselectivity in rhodium-catalyzed functionalization.
Experimental Protocols
General Protocol for Rhodium-Catalyzed C-H Insertion:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the N-protected piperidine derivative (1.5 mmol) and the dirhodium catalyst (0.005 mmol, 1 mol%).
-
Add anhydrous, degassed solvent (e.g., dichloromethane or pentane, 4 mL).
-
In a separate syringe, dissolve the methyl aryldiazoacetate (1.0 mmol) in the same anhydrous solvent (8 mL).
-
Using a syringe pump, add the diazoacetate solution to the reaction mixture over 4 hours at the specified temperature (see tables below).
-
After the addition is complete, stir the reaction for an additional hour.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for C2-Functionalization of N-Boc-Piperidine: [1][2]
-
Piperidine Derivative: N-Boc-piperidine
-
Catalyst: Rh₂(R-TCPTAD)₄
-
Temperature: Room Temperature
-
Solvent: Pentane/CH₂Cl₂
Protocol for C4-Functionalization of N-α-oxoarylacetyl-piperidine: [1]
-
Piperidine Derivative: N-α-oxoarylacetyl-piperidine
-
Catalyst: Rh₂(S-2-Cl-5-BrTPCP)₄
-
Temperature: Refluxing CH₂Cl₂ (40 °C)
-
Solvent: CH₂Cl₂
Protocol for C3-Functionalization via Cyclopropanation and Ring Opening: [1]
-
Cyclopropanation: To a solution of N-Boc-1,2,3,4-tetrahydropyridine (1.0 mmol) and dirhodium catalyst (1 mol%) in CH₂Cl₂ (5 mL), add a solution of methyl aryldiazoacetate (1.2 mmol) in CH₂Cl₂ (5 mL) via syringe pump over 4 hours at room temperature.
-
After stirring for an additional hour, concentrate the mixture and purify by flash chromatography to yield the cyclopropane intermediate.
-
Reductive Ring Opening: Dissolve the cyclopropane (0.5 mmol) in methanol (10 mL) and add Pearlman's catalyst (Pd(OH)₂/C, 20 mol%).
-
Hydrogenate the mixture under H₂ (1 atm) at room temperature for 12 hours.
-
Filter the reaction mixture through Celite, concentrate, and purify by flash chromatography to afford the C3-substituted product.
Quantitative Data
| Entry | Position | Protecting Group | Catalyst | Aryl Group | Yield (%) | d.r. (threo:erythro) | ee (%) |
| 1 | C2 | N-Boc | Rh₂(R-TCPTAD)₄ | Phenyl | 85 | >20:1 | 98 |
| 2 | C2 | N-Bs | Rh₂(R-TPPTTL)₄ | 4-Bromophenyl | 78 | >20:1 | 97 |
| 3 | C4 | N-COCOPh | Rh₂(S-2-Cl-5-BrTPCP)₄ | Phenyl | 65 | >20:1 | 96 |
| 4 | C3 | N-Boc | Rh₂(S-DOSP)₄ / Pd(OH)₂ | Phenyl | 55 (2 steps) | 10:1 | 95 |
Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Analogues
This methodology provides access to C5'-functionalized erythro-methylphenidate analogues with high regioselectivity and stereoselectivity.[3][4] The key steps involve a Reformatsky reaction on a tungsten-coordinated pyridine, followed by protonation and nucleophilic addition.
Experimental Workflow
Caption: Workflow for Tungsten-Promoted Synthesis of erythro-Analogues.
Experimental Protocols
Protocol for Synthesis of the Key Dihydropyridine (DHP) Complex: [3][4]
-
In a glovebox, charge a vial with the N-mesyl pyridinium tungsten complex (1.0 mmol) and zinc dust (2.0 mmol).
-
Add anhydrous THF (10 mL) and a solution of methyl α-phenyl bromoacetate (1.5 mmol) in THF (5 mL).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the reaction mixture through Celite and concentrate under vacuum.
-
The resulting solid is a mixture of erythro and threo diastereomers (typically 3:1).
Protocol for Diastereomeric Enrichment: [3][4]
-
Triturate the crude DHP complex with methanol to remove impurities.
-
Subsequently, triturate the solid with dimethoxyethane (DME) to enrich the erythro diastereomer, yielding a diastereomeric ratio of >20:1.
General Protocol for C5' Functionalization: [3][4]
-
Dissolve the enriched DHP complex (0.5 mmol) in CH₂Cl₂ (5 mL) and cool to -78 °C.
-
Add triflic acid (HOTf, 0.5 mmol) and stir for 10 minutes to form the allyl intermediate.
-
In a separate flask, prepare the nucleophile (e.g., by deprotonating an amine with KOtBu or using a Grignard reagent).
-
Add the solution of the allyl complex to the cooled nucleophile solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction, extract with an organic solvent, and purify by chromatography to obtain the tetrahydropyridine (THP) complex.
-
Oxidatively decomplex the THP complex to yield the final C5'-functionalized analogue.
Quantitative Data
| Entry | Nucleophile | Product | Yield (%) | d.r. (cis:trans) |
| 1 | NaCNBH₃ | Parent THP | 85 | >20:1 |
| 2 | Lithium dimethyl malonate | Malonate adduct | 78 | >20:1 |
| 3 | Imidazole/KOtBu | Imidazole adduct | 72 | >20:1 |
| 4 | Thiophenol/KOtBu | Thiophenol adduct | 81 | >20:1 |
Synthesis of Analogues via the Blaise Reaction
This methodology allows for the synthesis of methylphenidate analogues with variations in both the heterocyclic ring size and the aromatic ring.[5][[“]] The key steps involve the formation of a stable primary enamine from an α-bromophenylacetic acid ester, zinc, and an α-cyano-ω-mesylate, followed by reduction and cyclization.
Synthetic Pathway
Caption: Synthetic pathway for methylphenidate analogues via the Blaise reaction.
Experimental Protocol[5][6]
-
Activate zinc dust by stirring with 1N HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.
-
To a suspension of activated zinc (10 mmol) in anhydrous THF (20 mL), add a solution of the α-bromophenylacetic acid ester (5 mmol) and the α-cyano-ω-mesylate (5 mmol) in THF (10 mL).
-
Heat the mixture to reflux for 6 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate to give the crude enamine.
-
Dissolve the crude enamine in methanol (25 mL) and add sodium cyanoborohydride (10 mmol) in portions.
-
Stir the mixture at room temperature for 12 hours.
-
Acidify the reaction with 1N HCl and then basify with 1N NaOH.
-
Extract with ethyl acetate, dry, and concentrate.
-
The resulting crude amine can be cyclized under appropriate conditions (e.g., heating or treatment with a base) to afford the desired methylphenidate analogue, which is then purified by column chromatography.
Quantitative Data for Selected Analogues
| Entry | Aromatic Ring | Heterocyclic Ring Size | Yield (%) |
| 1 | Phenyl | 6 (Piperidine) | 58 |
| 2 | 4-Trifluoromethylphenyl | 6 (Piperidine) | 45 |
| 3 | β-Naphthyl | 6 (Piperidine) | 62 |
| 4 | Phenyl | 7 (Azepane) | 41 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Tungsten-Promoted Synthesis of Piperidyl-Modified erythro-Methylphenidate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and pharmacology of site specific cocaine abuse treatment agents: a new synthetic methodology for methylphenidate analogs based on the Blaise reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Boc Protection of Piperidines
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the tert-butoxycarbonyl (Boc) protection of piperidines.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Boc protection of piperidine derivatives.
Q1: I am observing a low or incomplete reaction. What are the potential causes and how can I improve the yield?
A1: Incomplete reactions are a common issue and can often be resolved by addressing the following factors:
-
Reagent Quality: Ensure that the di-tert-butyl dicarbonate ((Boc)₂O) is fresh, as it can decompose over time, especially if exposed to moisture.[1] It is sensitive to moisture and can decompose into tert-butanol and CO₂.
-
Insufficient Base: The presence of a suitable base is crucial. Triethylamine (TEA) is commonly used, but for less reactive piperidines, a more potent catalyst like 4-(dimethylaminopyridine) (DMAP) can be added in catalytic amounts.
-
Reaction Temperature: While many Boc protections proceed efficiently at room temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can lead to the decomposition of (Boc)₂O.
-
Solvent Choice: The reaction is typically performed in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[1][2] Ensure the piperidine starting material is fully dissolved in the chosen solvent. If solubility is an issue, consider a different solvent system.[3]
-
Steric Hindrance: If the piperidine is sterically hindered, the reaction may require more forcing conditions, such as a stronger base, higher temperature, or a longer reaction time.[4]
Q2: I am seeing the formation of unexpected side products. What are they and how can I minimize them?
A2: Side product formation can complicate purification and reduce the yield of the desired N-Boc piperidine. Common side reactions include:
-
Di-Boc Protection: In cases of primary amines or piperidines with other reactive amine functionalities, double Boc protection can occur. Using a controlled amount of (Boc)₂O (typically 1.05-1.2 equivalents) can minimize this.
-
Reaction with Carboxylic Acids: If the piperidine substrate also contains a carboxylic acid moiety, the carboxylate can react with (Boc)₂O to form a mixed anhydride. This can be suppressed by running the reaction in an aqueous basic solution, which hydrolyzes the mixed anhydride.[3]
-
Urea Formation: Although less common under standard conditions, isocyanate intermediates can form, leading to urea byproducts. This is more likely at elevated temperatures.
To minimize side products, it is crucial to maintain optimal reaction conditions and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q3: My piperidine starting material has poor solubility in common organic solvents. What can I do?
A3: Poor solubility can significantly hinder the reaction. Here are some strategies to overcome this:
-
Solvent Screening: Test the solubility of your piperidine in a range of aprotic solvents (e.g., DCM, THF, acetonitrile, DMF).
-
Aqueous Conditions: For piperidines that are soluble in aqueous base, the reaction can be performed in a biphasic system or in water with a base like sodium bicarbonate.
-
Heating: Gently heating the solvent to dissolve the starting material before adding the reagents can be effective. Ensure the temperature is kept below the decomposition temperature of (Boc)₂O.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry of reagents for a standard Boc protection of piperidine?
A1: A general starting point is to use the piperidine as the limiting reagent (1.0 equivalent), with a slight excess of di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) and a base like triethylamine (TEA) (1.2-1.5 equivalents).[5] If using 4-(dimethylaminopyridine) (DMAP) as a catalyst, 0.1 equivalents is typically sufficient.[2]
Q2: How do I monitor the progress of the reaction?
A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The N-Boc protected piperidine will have a higher Rf value than the starting piperidine due to the decrease in polarity. Staining with ninhydrin can be useful as it will stain the starting piperidine (a primary or secondary amine) but not the protected product. LC-MS is another powerful technique to monitor the disappearance of the starting material and the appearance of the product.
Q3: What is the standard work-up procedure for a Boc protection reaction?
A3: A typical work-up procedure involves:
-
Quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extracting the product into an organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with brine to remove residual water.
-
Drying the organic phase over an anhydrous salt such as sodium sulfate or magnesium sulfate.
-
Filtering and concentrating the solution under reduced pressure to obtain the crude product.[2]
Q4: Do I need to purify the N-Boc piperidine after the reaction?
A4: While in many cases the crude product is of sufficient purity for subsequent steps, purification by column chromatography on silica gel may be necessary to remove any unreacted starting material, excess (Boc)₂O, or side products.
Data Presentation
Table 1: Summary of Common Reaction Conditions for Boc Protection of Piperidines
| Parameter | Condition | Notes |
| Piperidine | 1.0 eq | Limiting reagent |
| (Boc)₂O | 1.1 - 1.2 eq | A slight excess is generally used to ensure complete reaction. |
| Base | Triethylamine (TEA) (1.2 - 1.5 eq) | A common and effective base. |
| 4-(Dimethylaminopyridine) (DMAP) (0.1 eq) | Used as a catalyst, especially for hindered or less reactive piperidines. | |
| Sodium Bicarbonate (NaHCO₃) | Used in aqueous reaction conditions. | |
| Solvent | Dichloromethane (DCM) | A common aprotic solvent. |
| Tetrahydrofuran (THF) | Another common aprotic solvent.[5] | |
| Acetonitrile | A polar aprotic solvent.[1] | |
| Water | Can be used for water-soluble piperidines. | |
| Temperature | Room Temperature (20-25 °C) | Sufficient for most reactions. |
| 40 - 50 °C | Gentle heating can be applied to accelerate slow reactions. | |
| Reaction Time | 1 - 12 hours | Monitored by TLC or LC-MS until completion. |
Experimental Protocols
Standard Protocol for Boc Protection of Piperidine
This protocol describes a general procedure for the N-Boc protection of a simple piperidine.
Materials:
-
Piperidine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
TLC plates, developing chamber, and appropriate stain (e.g., ninhydrin)
Procedure:
-
Dissolve the piperidine derivative (1.0 eq) in dichloromethane (DCM).
-
To this solution, add triethylamine (TEA) (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete (as indicated by the disappearance of the starting material), dilute the mixture with DCM.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude N-Boc protected piperidine.
-
If necessary, purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Boc protection of piperidines.
Caption: Troubleshooting decision tree for low-yield Boc protection reactions.
References
Troubleshooting incomplete Fmoc deprotection of piperidine-containing peptides
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with incomplete Fmoc group deprotection, particularly in the context of piperidine-containing peptides and other difficult sequences during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
A1: Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during SPPS.[1] This failure is critical because it prevents the subsequent coupling of the next amino acid. The primary consequence is the formation of "deletion sequences," which are peptides missing one or more amino acids.[1][2][3][4] These truncated impurities are often difficult to separate from the desired full-length peptide, leading to a complex crude product, reduced overall yield, and complicated purification.[1][3]
Q2: What is the standard protocol for Fmoc deprotection using piperidine?
A2: The most widely used method for removing the Fmoc group involves treating the peptide-resin with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[2][5][6][7] A standard protocol typically involves a two-step process: an initial short treatment (e.g., 2-3 minutes) followed by a longer treatment (e.g., 10-15 minutes) with fresh reagent to ensure the reaction goes to completion.[6][8][9] Thorough washing with DMF after deprotection is crucial to remove residual piperidine and the dibenzofulvene-piperidine adduct.[5]
Q3: What are the primary indicators of incomplete Fmoc deprotection?
A3: Several methods can indicate incomplete Fmoc removal:
-
Qualitative Colorimetric Tests: The Kaiser test is a highly sensitive method for detecting free primary amines.[2][10] After the deprotection step, a negative result (yellow or colorless beads) suggests the Fmoc group is still attached, as a positive result (deep blue color) would indicate a free amine.[2][3][6]
-
UV-Vis Spectrophotometry: Automated synthesizers often monitor the UV absorbance of the dibenzofulvene-piperidine adduct, which is released upon Fmoc removal and has a characteristic absorbance maximum around 301 nm.[2][8][11] An abnormal absorbance curve, such as one that is unusually broad or fails to return to baseline, can signal slow or incomplete deprotection.[3]
-
HPLC & Mass Spectrometry: Analysis of a cleaved sample of the peptide is the most definitive method.[12] Incomplete deprotection will result in an HPLC chromatogram showing a peak for the desired peptide and a later-eluting, more hydrophobic peak corresponding to the Fmoc-containing peptide.[3][6] Mass spectrometry will confirm this impurity with a mass 222.24 Da higher than the target peptide, which is the mass of the Fmoc group.[3][6]
Q4: How does the peptide sequence affect Fmoc deprotection efficiency?
A4: The peptide sequence and structure can significantly impact deprotection efficiency. Key factors include:
-
Steric Hindrance: Bulky amino acids adjacent to the Fmoc-protected residue can physically block the piperidine base from accessing the Fmoc group.[1][2]
-
Peptide Aggregation: Certain sequences, especially homo-oligopeptides (e.g., poly-leucine or poly-alanine), are prone to aggregation and the formation of secondary structures like β-sheets on the solid support.[1][13] This aggregation can prevent the penetration of reagents, leading to both incomplete deprotection and poor subsequent coupling.[13]
Q5: What are the most common side reactions during piperidine-based Fmoc deprotection?
A5: The most prevalent side reactions are aspartimide formation and diketopiperazine (DKP) formation.[6]
-
Aspartimide Formation: This base-catalyzed intramolecular cyclization occurs at aspartic acid residues, particularly in Asp-Gly or Asp-Ser sequences, and can lead to a mixture of byproducts.[4][6][14]
-
Diketopiperazine (DKP) Formation: This side reaction is prominent at the dipeptide stage. The newly liberated N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[6][12]
Troubleshooting Guide
Problem: My Kaiser test is negative or weak after the standard deprotection protocol.
A weak or negative Kaiser test is a primary indicator of inefficient Fmoc removal.[2] The following workflow and table outline the most common causes and their solutions.
| Problem Symptom | Common Cause | Recommended Solution(s) |
| Negative/Weak Kaiser Test | Degraded Reagent: Piperidine can degrade over time. | Use fresh, high-quality piperidine for the deprotection solution.[2] |
| Incorrect Concentration: Standard is 20% piperidine in DMF. | Ensure the solution is prepared correctly.[2] | |
| Insufficient Time: "Difficult" sequences may require longer reaction times. | Extend the deprotection time to 30-60 minutes or perform a second, fresh treatment.[2][3] | |
| Low Temperature: Reactions below ambient temperature can be sluggish. | Ensure the synthesis is running at a consistent room temperature.[2] | |
| Persistent Deprotection Failure | Peptide Aggregation: Formation of secondary structures hinders reagent access. | Perform deprotection at an elevated temperature (e.g., 40-50°C) to disrupt aggregates.[2] |
| Steric Hindrance/Difficult Sequence: Bulky amino acids or inherent sequence properties impede deprotection. | Replace piperidine with a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A common cocktail is 2% DBU in DMF.[2][15] |
Problem: Standard piperidine treatment is failing for a difficult sequence. What are the alternatives?
When standard 20% piperidine in DMF is ineffective, several alternative reagents can be employed. The choice depends on the specific sequence and the nature of the difficulty.
| Deprotection Reagent | Typical Concentration & Time | Advantages | Disadvantages |
| Piperidine | 20% in DMF, 2 x 10-15 min | Well-established, effective for most sequences. | Can be ineffective for aggregated or sterically hindered sequences. Can promote aspartimide formation.[14] |
| 4-Methylpiperidine (4-MePip) | 20% in DMF | As effective as piperidine; not a controlled substance.[16] | Similar potential for side reactions as piperidine.[16] |
| DBU/Piperidine | 2% DBU, 2-5% Piperidine in DMF, 2 x 5-10 min | Faster deprotection, effective for hindered sequences.[6][15] Can suppress DKP formation.[6] | DBU is a strong, non-nucleophilic base that can increase the risk of racemization and aspartimide formation if not used carefully.[6][15] |
| Pyrrolidine | 20% (v/v) in various solvents | Can be effective in less polar, "greener" solvents where piperidine is inefficient. | May increase side-product formation (DKP, aspartimide) in prone sequences.[17] |
Key Experimental Protocols
Protocol: Kaiser Test (Qualitative)
The Kaiser test is a qualitative colorimetric assay to detect free primary amines on the resin.[2][10]
-
Reagents:
-
Solution A: 6.5 mg of KCN diluted in 100 ml of water. Then, 1 ml of this solution is diluted in 49 ml of pyridine.[2] (Caution: KCN is highly toxic. Handle with appropriate safety measures in a fume hood).[10]
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.[10][18]
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.[10][18]
-
-
Procedure:
-
Place a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heat the tube at 100-110°C for 5 minutes.[18]
-
Observe the color of the beads and the solution.
-
-
Interpretation of Results:
| Observation | Interpretation |
| Intense Blue Beads and Solution | Positive Result: Free primary amines are present (successful deprotection).[2] |
| Yellow/Colorless Beads and Solution | Negative Result: No free primary amines detected (incomplete deprotection).[2][6] |
| Blue Beads, Colorless Solution | Incomplete: Deprotection is partial. Recouple or extend deprotection time.[2] |
Protocol: UV-Vis Spectrophotometry Monitoring
This method quantifies the dibenzofulvene-piperidine adduct, which has a strong UV absorbance around 301 nm, to monitor the extent of Fmoc removal in real-time.[2][8]
-
Procedure:
-
During the synthesis, set the spectrophotometer to measure absorbance at approximately 301 nm.[5]
-
Use the 20% piperidine in DMF solution as a blank to zero the instrument.[5][8]
-
Collect the filtrate (effluent) from the first and second deprotection steps in a volumetric flask of a known volume.[8]
-
Dilute the collected solution to the mark with DMF and mix thoroughly.
-
Measure the absorbance of the solution using a quartz cuvette. The absorbance should plateau, indicating the reaction is complete.
-
Protocol: HPLC Analysis for Peptide Purity
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of the crude peptide after cleavage from the resin.[19][20]
-
Sample Preparation:
-
Cleave a small amount of the peptide-resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H2O).[21]
-
Precipitate the peptide with cold diethyl ether and dry the crude product.[21]
-
Dissolve the peptide in a suitable solvent, often water or acetonitrile with 0.1% TFA.[19][20]
-
Filter the sample through a 0.22 µm or 0.45 µm membrane to remove particulates before injection.[19]
-
-
Chromatography:
-
Column: A reverse-phase C18 column is most common for peptide analysis.[20]
-
Mobile Phase: A typical gradient involves:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient: A common gradient runs from 5% to 60% Solvent B over 20-30 minutes.[20]
-
Detection: Monitor UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp, Tyr).[20]
-
-
Data Analysis:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. peptide.com [peptide.com]
- 19. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. rsc.org [rsc.org]
Technical Support Center: Alpha-Functionalized Piperidine Synthesis
Welcome to the Technical Support Center for the synthesis of alpha-functionalized piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful and efficient synthesis of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when attempting α-functionalization of piperidines?
A1: The most prevalent side reactions include over-alkylation at the nitrogen atom, leading to the formation of quaternary ammonium salts, especially with reactive alkylating agents.[1][2] Another significant challenge is achieving regioselectivity, with potential for functionalization at other positions on the piperidine ring (β or γ).[2] For metal-catalyzed reactions, competing reactions such as hydrodehalogenation or bis-arylation can also occur.[1]
Q2: How can I improve the regioselectivity of C-H functionalization to favor the α-position?
A2: Achieving site-selectivity is a primary challenge in piperidine functionalization. A common and effective strategy is the use of directing groups attached to the piperidine nitrogen.[1] Groups like amides, carbamates (e.g., Boc), and sulfonamides can direct functionalization specifically to the C2 position.[1] The choice of catalyst and the steric bulk of the protecting group can also influence the position of functionalization.[1] For instance, some methods utilize N-fused bicyclo α-hydroxy-β-lactams as masked nucleophiles for the α-functionalization of piperidines under mild, visible light conditions.[3]
Q3: My N-arylation reaction for α-functionalization is giving low yields. What are the likely causes and solutions?
A3: Low yields in N-arylation reactions often stem from catalyst deactivation or competing side reactions.[1] Key factors to investigate include ensuring the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[1] The choice of phosphine ligand and base is also critical and often substrate-dependent; experimenting with different combinations can significantly improve yields.[1] Additionally, using a slight excess of the piperidine starting material relative to the aryl halide can help minimize the formation of N,N'-bis-arylated byproducts.[1]
Q4: I'm observing a yellow tint in my piperidine starting material. Can I still use it?
A4: A yellow color in piperidine is typically due to oxidation products.[4] While it might not affect the outcome of all reactions, for high-purity applications and sensitive catalytic processes, purification is recommended. The most effective method to remove these colored impurities is distillation.[4] To prevent future discoloration, store purified piperidine under an inert atmosphere, protected from light and heat.[4]
Q5: What are the best practices for purifying my final α-functionalized piperidine product?
A5: The purification strategy depends on the properties of your compound. For basic piperidine derivatives, column chromatography on silica gel often requires the addition of a small amount of a basic modifier, like triethylamine or ammonia, to the eluent to prevent streaking.[2][5] Acid-base extraction is another powerful technique. The basic product can be extracted into an acidic aqueous layer, washed, and then re-extracted into an organic solvent after basification of the aqueous layer.[2][5] If your product is a solid, crystallization can be an excellent method for achieving high purity.[5]
Troubleshooting Guides
Issue 1: Low Yield in α-C-H Functionalization Reactions
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | For catalytic hydrogenations of pyridines to piperidines (a common precursor), the catalyst (e.g., Pd/C, PtO₂) can be poisoned by impurities. Use fresh, high-purity catalyst and ensure starting materials and solvents are free from potential poisons like sulfur compounds.[5] |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction rate and selectivity. Experiment with a range of temperatures. Some reactions require heating to overcome activation energy, while others need lower temperatures to prevent side reactions.[5] |
| Incorrect Directing Group | The choice of directing group on the nitrogen is crucial for C-H activation. If yields are low, consider screening different directing groups (e.g., amides, carbamates) that are known to be effective for the specific type of functionalization you are attempting.[1] |
| Atmospheric Contamination | Many organometallic catalysts used in C-H functionalization are sensitive to air and moisture. Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[1] |
Issue 2: Formation of Multiple Products (Poor Selectivity)
| Possible Cause | Troubleshooting Step |
| Over-alkylation at Nitrogen | During N-alkylation, the formation of a quaternary ammonium salt is a common side reaction.[1] To favor mono-alkylation, use a slow addition of the alkylating agent to an excess of the piperidine.[2] Using a less reactive alkylating agent or a sterically hindered base can also improve selectivity.[2] |
| Mixture of Regioisomers (α, β, γ) | To enhance selectivity for the α-position, employ a directing group on the piperidine nitrogen.[1] Bulky protecting groups can sterically hinder the α-position, sometimes favoring functionalization at other sites, so the choice of protecting group is critical.[1] |
| Poor Stereoselectivity | In reactions where a new stereocenter is formed, the choice of catalyst and reaction conditions can influence the stereochemical outcome. For cycloaddition reactions leading to piperidines, using cyclic dienes can often lead to higher diastereoselectivities.[4] Lowering the reaction temperature can also enhance diastereoselectivity.[2] |
Quantitative Data Summary
Table 1: Comparison of Conditions for Mono-N-Alkylation of Piperidine
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Addition of Alkylating Agent | Rapid Addition | Slow, Dropwise Addition | Syringe Pump Addition | Slow addition significantly increases the yield of the mono-alkylated product by maintaining an excess of the piperidine nucleophile.[2] |
| Stoichiometry (Piperidine:Alkyl Halide) | 1:1 | 1.2:1 | 1.5:1 | Increasing the excess of piperidine favors mono-alkylation over di-alkylation. |
| Base | NaH | K₂CO₃ | DIPEA (Hünig's base) | A non-nucleophilic, sterically hindered base like DIPEA can minimize side reactions.[2] |
Experimental Protocols
Protocol 1: General Procedure for Directed α-Lithiation and Functionalization
This protocol is based on the well-established method of directed metalation, a powerful tool for α-functionalization.
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere of argon, dissolve N-Boc-piperidine (1.0 eq) in anhydrous diethyl ether or THF.
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add s-BuLi (1.2 eq) dropwise via syringe. The solution is typically stirred at this temperature for 3-5 hours.
-
Transmetalation (Optional but often beneficial for cross-coupling): For subsequent Negishi-type cross-coupling, a solution of anhydrous ZnCl₂ (1.2 eq) in THF is added dropwise at -78 °C, and the mixture is allowed to warm to room temperature.
-
Electrophilic Quench/Cross-Coupling: The electrophile (e.g., an aryl halide for cross-coupling with a palladium catalyst and ligand) is then added, and the reaction is stirred until completion (monitored by TLC or LC-MS).
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Photocatalytic α-Arylation of N-Aryl Piperidines
This protocol outlines a modern approach using photoredox catalysis.
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine the N-aryl piperidine (1.0 eq), the electron-deficient cyano(hetero)arene (1.5 eq), the photocatalyst (e.g., Ir(ppy)₃, 1-2 mol%), and a base (e.g., NaOAc, 2.0 eq) in an anhydrous, deoxygenated solvent (e.g., DMF or DMSO).
-
Irradiation: The vial is sealed and placed in a photoreactor and irradiated with blue LEDs at room temperature.
-
Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.
-
Purification: The residue is purified by column chromatography to yield the α-arylated piperidine product.
Visualizations
References
Technical Support Center: Purification of Boc-Protected Piperidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying Boc-protected piperidine derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Boc-protected piperidine derivatives in a question-and-answer format.
Issue 1: Tailing peaks and poor separation during silica gel column chromatography.
-
Question: Why are my Boc-protected piperidine derivatives tailing on the silica gel column, leading to poor separation and broad peaks?
-
Answer: Tailing is a frequent issue when purifying basic compounds like piperidines on standard silica gel.[1] The basic nitrogen atom of the piperidine ring interacts strongly with the acidic silanol groups on the silica surface, causing the compound to move unevenly through the column.[1]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a basic modifier to your eluent to minimize the interaction between your compound and the silica gel.[1]
-
Stationary Phase Modification:
-
Reverse-Phase Chromatography: For less polar compounds, reverse-phase chromatography on a C18 column can be a good alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]
-
Issue 2: Product is an oil and difficult to crystallize.
-
Question: My Boc-protected piperidine derivative is an oil after purification. How can I induce crystallization?
-
Answer: The oily nature of a purified compound can be due to residual solvents or inherent properties of the molecule. Several techniques can be employed to induce crystallization.
-
Troubleshooting Steps:
-
Remove Residual Solvents: Heat the product under a high vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove any remaining solvent.[2]
-
Solvent-Antisolvent Method: Dissolve the oily product in a "good" solvent in which it is highly soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the compound is sparingly soluble until the solution becomes turbid. This can induce precipitation and crystal formation.[3]
-
Seed Crystals: If you have a small amount of solid product, you can use it as a seed crystal to induce crystallization in the bulk of the oily product.[4]
-
Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered container. Allowing the solvent to evaporate slowly over several days can promote the growth of high-quality crystals.[3]
-
Issue 3: Presence of unreacted di-tert-butyl dicarbonate (Boc₂O) in the final product.
-
Question: How can I remove unreacted Boc₂O from my reaction mixture?
-
Answer: Excess Boc₂O is a common impurity in Boc protection reactions. It can be removed through various work-up and purification procedures.
-
Troubleshooting Steps:
-
Aqueous Work-up: During the work-up, washing the organic layer with a basic solution like saturated aqueous sodium bicarbonate can help to hydrolyze and remove some of the unreacted Boc₂O.
-
Chromatography: Boc₂O is generally less polar than the Boc-protected piperidine derivative and can often be separated by flash column chromatography.[5][6]
-
Scavenger Resins: Polymer-supported trisamine can be used to scavenge excess Boc₂O from the reaction mixture.[7]
-
Issue 4: Accidental deprotection of the Boc group during purification.
-
Question: I am losing my Boc protecting group during purification. What could be the cause and how can I prevent it?
-
Answer: The Boc group is labile to acidic conditions.[8][9][10] Accidental deprotection can occur if the compound is exposed to acidic environments during work-up or chromatography.
-
Troubleshooting Steps:
-
Avoid Acidic Conditions: Ensure that all solutions and materials used during work-up and purification are neutral or basic. Avoid acidic washes if possible.
-
Neutralize After Acidic Wash: If an acidic wash is necessary, immediately follow it with a wash with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize any residual acid.[11]
-
Buffered Silica Gel: Consider using silica gel that has been buffered with a base like triethylamine to prevent on-column deprotection.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for Boc-protected piperidine derivatives?
A1: The most common purification techniques are:
-
Flash Column Chromatography: Widely used for separating the desired product from impurities.[12] The choice of stationary phase (silica gel, alumina) and mobile phase is crucial for successful separation.[1]
-
Crystallization/Recrystallization: An effective method for obtaining highly pure solid products.[3] This technique relies on the differential solubility of the compound in a given solvent at different temperatures.[3]
-
Acid-Base Extraction: This technique is useful for separating acidic or basic impurities from the neutral Boc-protected piperidine derivative.[13][14]
Q2: What are some common impurities found after the synthesis of Boc-protected piperidine derivatives?
A2: Common impurities include:
-
Unreacted starting materials (the parent piperidine derivative).
-
Excess di-tert-butyl dicarbonate (Boc₂O).[2]
-
Byproducts from the reaction, such as di-Boc protected piperidine.
-
N-oxides, which can form from the oxidation of the piperidine nitrogen.[15][16]
Q3: How can I choose the right solvent system for recrystallizing my Boc-protected piperidine derivative?
A3: The ideal solvent for recrystallization should dissolve the compound poorly at room temperature but completely upon heating.[3] You can perform small-scale solubility tests with various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, hexanes) to identify a suitable single solvent or a two-solvent system (a "good" solvent and a "poor" solvent).[3]
Q4: Can I use an acid-base extraction to purify my Boc-protected piperidine derivative?
A4: Yes, an acid-base extraction can be used to remove acidic or basic impurities. The Boc-protected piperidine is generally neutral and will remain in the organic layer, while acidic impurities can be extracted into an aqueous basic solution, and basic impurities can be extracted into an aqueous acidic solution.[14] However, be cautious with strong acids as they can cleave the Boc group.[8]
Data Presentation
Table 1: Common Solvents for Column Chromatography of Boc-Piperidine Derivatives
| Solvent System (v/v) | Typical Application | Reference |
| Ethyl acetate/Hexane | General purification of moderately polar derivatives. | |
| Dichloromethane/Methanol | For more polar derivatives. | [17] |
| Petroleum ether/Ethyl acetate | Purification of less polar derivatives. | [18] |
Table 2: Recommended Basic Modifiers for Column Chromatography
| Modifier | Concentration (v/v) | Purpose | Reference |
| Triethylamine (TEA) | 0.1 - 1% | Reduces peak tailing of basic compounds on silica gel. | [1] |
| Ammonia (7N in Methanol) | 1 - 2% | Effective for strongly basic compounds. | [1] |
Experimental Protocols
Protocol 1: Flash Column Chromatography of a Boc-Protected Piperidine Derivative
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane), add silica gel, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel in the desired mobile phase (e.g., a mixture of ethyl acetate and hexanes). Ensure the packing is uniform and free of air bubbles.
-
Loading: Carefully load the prepared slurry onto the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of a Boc-Protected Piperidine Derivative
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent to completely dissolve the compound.[3]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.[3]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining impurities.[3]
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 3: Acid-Base Extraction for Purification
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.[13]
-
Acidic Wash (to remove basic impurities): Add a dilute aqueous acid solution (e.g., 1M HCl) to the separatory funnel. Shake the funnel gently, venting frequently. Allow the layers to separate and drain the aqueous layer. Repeat this step if necessary.
-
Basic Wash (to remove acidic impurities): Add a mild aqueous basic solution (e.g., saturated sodium bicarbonate) to the separatory funnel.[13] Shake and separate the layers.
-
Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Drying: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 15. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 16. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Page loading... [wap.guidechem.com]
- 18. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Scale-Up Synthesis of Functionalized Piperidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up synthesis of functionalized piperidines.
Troubleshooting Guides
Problem 1: Low Yield or Stalled Reaction
Question: My reaction to synthesize a functionalized piperidine is giving a low yield or appears to have stalled. What are the potential causes and how can I troubleshoot this?
Answer: Low yields or stalled reactions during the scale-up of piperidine synthesis can stem from several factors, often exacerbated by the change in scale. Here is a systematic approach to identify and resolve the issue:
Troubleshooting Workflow:
Technical Support Center: Synthesis of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate."
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on a common two-step synthetic route: the oxidation of tert-butyl 3-hydroxypiperidine-1-carboxylate to tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate, followed by a methylenation reaction.
dot
Caption: A high-level overview of the synthetic workflow with key troubleshooting points.
Step 1: Oxidation of Tert-butyl 3-hydroxypiperidine-1-carboxylate
Q1: My oxidation reaction to form tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate is showing low yield and incomplete conversion of the starting material. What are the possible causes and solutions?
A1: Low yields and incomplete reactions in the oxidation of N-Boc-3-hydroxypiperidine are common issues. Here are some potential causes and troubleshooting steps:
-
Insufficient Oxidant: The stoichiometry of the oxidizing agent is crucial. Ensure you are using a sufficient excess of the oxidant. For Swern or Dess-Martin periodinane (DMP) oxidations, a 1.5 to 2-fold excess is often recommended.
-
Reaction Temperature: Temperature control is critical, especially for Swern-type oxidations which are typically run at low temperatures (-78 °C). Deviation from the optimal temperature can lead to decomposition of the activated intermediate.
-
Moisture Contamination: Anhydrous conditions are essential for many oxidation reactions. Ensure all glassware is thoroughly dried and solvents are anhydrous. Moisture can quench the activated oxidant.
-
Purity of Starting Material: Impurities in the starting alcohol can interfere with the reaction. Ensure your tert-butyl 3-hydroxypiperidine-1-carboxylate is of high purity.
| Parameter | Recommended Condition |
| Oxidant (Swern) | Oxalyl chloride (1.5 eq.), DMSO (2.0 eq.) |
| Oxidant (DMP) | Dess-Martin Periodinane (1.5 eq.) |
| Temperature (Swern) | -78 °C to -60 °C |
| Solvent | Anhydrous Dichloromethane (DCM) |
Q2: I am observing the formation of unexpected byproducts during the oxidation step. What could these be and how can I minimize them?
A2: The formation of byproducts is often related to the choice of oxidant and reaction conditions.
-
Over-oxidation: Stronger oxidizing agents like Jones reagent can lead to over-oxidation or ring cleavage. Milder, more selective reagents like DMP or a Swern oxidation are generally preferred.
-
Epimerization: The stereocenter at the 3-position can be susceptible to epimerization under certain conditions, particularly if the reaction is run for extended periods or at higher temperatures. It is advisable to monitor the reaction by TLC and work it up as soon as the starting material is consumed.
-
Side reactions with the Boc-protecting group: While generally stable, harsh acidic or basic conditions can lead to the cleavage of the Boc group. Ensure the workup procedure is neutral or mildly acidic/basic.
Step 2: Methylenation of Tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate
Q3: My Wittig reaction to introduce the methylene group is resulting in a low yield of the desired product, with a significant amount of the starting ketone remaining. What should I investigate?
A3: Low conversion in a Wittig reaction can be attributed to several factors, especially given the presence of a hydroxyl group.
-
Ylide Generation: Incomplete formation of the phosphonium ylide is a common issue. Ensure the base used is strong enough to deprotonate the phosphonium salt and that the reaction is carried out under strictly anhydrous conditions. The color change associated with ylide formation (often deep orange or red) can be an indicator of its successful generation.
-
Reaction with the Hydroxyl Group: The Wittig reagent is a strong base and can deprotonate the free hydroxyl group on your starting material. This consumes the ylide and renders the substrate less electrophilic.
-
Solution 1: Use of Excess Reagent: Employing an excess of the Wittig reagent (e.g., 2-3 equivalents) can compensate for the amount consumed by the hydroxyl group.
-
Solution 2: Protection of the Hydroxyl Group: Protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or another suitable protecting group prior to the Wittig reaction can significantly improve yields. The protecting group can then be removed in a subsequent step.
-
-
Steric Hindrance: While less of a concern for methylenation, steric hindrance around the carbonyl group can slow down the reaction.
dot
Caption: Depiction of the desired Wittig reaction versus the competing acid-base side reaction.
Q4: I am observing an unexpected isomer in the final product after methylenation. What could be the cause?
A4: The formation of an isomeric byproduct could be due to an allylic rearrangement. The desired product is a tertiary allylic alcohol. Under certain conditions (e.g., acidic workup, prolonged heating), this can undergo a rearrangement to form a more stable isomer.
-
Control of Workup Conditions: Ensure the reaction workup is performed under neutral or mildly basic conditions and at low temperatures to prevent acid-catalyzed rearrangement.
-
Purification Strategy: Purification by column chromatography on silica gel can sometimes induce rearrangement due to the acidic nature of the silica. Using deactivated silica gel (by adding a small amount of triethylamine to the eluent) can mitigate this issue.
| Side Product | Potential Cause | Mitigation Strategy |
| Rearranged Allylic Alcohol | Acidic workup or purification conditions | Neutral or mildly basic workup; use of deactivated silica gel for chromatography. |
| Epimer at C3 | Harsh reaction conditions | Use mild reagents and monitor reaction closely to avoid prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q5: What is a plausible synthetic route for this compound?
A5: A common and effective synthetic route starts from commercially available tert-butyl 3-hydroxypiperidine-1-carboxylate. This is a two-step process:
-
Oxidation: The secondary alcohol at the 4-position is oxidized to a ketone using a mild oxidizing agent like Dess-Martin periodinane (DMP) or a Swern oxidation to yield tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate.
-
Methylenation: The ketone is then converted to the methylene group using a Wittig reaction with methyltriphenylphosphonium bromide and a strong base, or a Peterson olefination.
Q6: Which methylenation method is preferred, Wittig or Peterson olefination?
A6: Both the Wittig reaction and Peterson olefination are effective for the methylenation of ketones.
-
Wittig Reaction: This is a very common and reliable method. A potential drawback is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely.
-
Peterson Olefination: This method can also be highly effective. A key advantage is that the silyl byproduct is often more easily removed than triphenylphosphine oxide. The reaction conditions can be tuned to control the stereochemistry of the resulting alkene, although this is not a factor for methylenation.
The choice between the two often comes down to reagent availability, familiarity with the procedure, and ease of purification in a specific laboratory setting.
Q7: How can I purify the final product, this compound?
A7: Purification is typically achieved by flash column chromatography on silica gel. As mentioned in Q4, due to the potential for acid-catalyzed rearrangement of the allylic alcohol product, it is advisable to use a mobile phase containing a small amount of a neutral-izing agent, such as 0.1-1% triethylamine, in your eluent system (e.g., ethyl acetate/hexanes).
Experimental Protocols
Protocol 1: Synthesis of Tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (via Swern Oxidation)
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add dimethyl sulfoxide (DMSO, 2.0 equivalents) dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis of this compound (via Wittig Reaction)
-
To a suspension of methyltriphenylphosphonium bromide (2.0 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a strong base such as n-butyllithium or potassium tert-butoxide (2.0 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture to 0 °C and add a solution of tert-butyl 3-hydroxy-4-oxopiperidine-1-carboxylate (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an eluent containing 0.5% triethylamine.
Technical Support Center: Overcoming Solubility Issues of Piperidine Intermediates
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming solubility challenges associated with piperidine intermediates in organic solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation.
Troubleshooting Guide
Issue 1: My piperidine intermediate is poorly soluble in my desired reaction solvent.
-
Question: I am trying to run a reaction, but my piperidine intermediate will not dissolve in the chosen organic solvent. What are my initial steps?
-
Answer:
-
Verify Compound Purity: Impurities can significantly impact solubility. Ensure the purity of your piperidine intermediate using appropriate analytical methods (e.g., NMR, LC-MS).
-
Solvent Screening: The principle of "like dissolves like" is a good starting point. Piperidine itself is a polar molecule, soluble in a wide range of organic solvents except for nonpolar ones like hexane.[1] However, the solubility of its derivatives is highly dependent on the nature of the substituents. A systematic solvent screening is recommended. Test solubility in a range of solvents with varying polarities (e.g., polar aprotic: DMSO, DMF, acetonitrile, acetone, THF; polar protic: ethanol, methanol; and nonpolar: toluene, heptane).[2][3][4]
-
Temperature Adjustment: Gently heating the mixture can increase the solubility of your compound. However, be cautious as excessive heat can lead to degradation, especially for thermally labile intermediates.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance the dissolution of the intermediate.
-
Issue 2: My piperidine intermediate precipitates out of solution during the reaction.
-
Question: My piperidine intermediate initially dissolved, but as the reaction progressed, a precipitate formed. What could be the cause and how can I fix it?
-
Answer:
-
Change in Polarity: The polarity of the reaction mixture may be changing as reactants are consumed and products are formed. Your intermediate or product may be insoluble in the final reaction mixture.
-
Solution: Consider using a co-solvent system. Adding a co-solvent in which your intermediate and product are more soluble can maintain homogeneity throughout the reaction.[5]
-
-
Reaction with Solvent: Some reactive piperidine intermediates, such as acyl azides or acyl chlorides, can react with protic solvents like alcohols, leading to decomposition and precipitation.[4]
-
Solution: Ensure your solvent is inert to your reactants. Switch to a polar aprotic solvent if you suspect a reaction with a protic solvent.
-
-
Salt Formation: If your reaction generates an acidic or basic byproduct, it could react with your piperidine intermediate to form a less soluble salt.
-
Solution: Add a non-reactive scavenger or base/acid to neutralize the byproduct as it is formed.
-
-
Issue 3: I am struggling to dissolve a basic piperidine intermediate for purification by chromatography.
-
Question: My crude piperidine intermediate is a basic compound and is proving difficult to dissolve in the solvent system for column chromatography. What can I do?
-
Answer:
-
Acidification: For basic piperidine intermediates, adding a small amount of a suitable acid (e.g., acetic acid, formic acid) to the mobile phase can protonate the piperidine nitrogen, forming a more polar and soluble salt. This is a common technique in reverse-phase HPLC.
-
Co-solvent System: Use a stronger, more polar co-solvent in your loading solvent mixture. For example, a small amount of DMSO or DMF can be used to dissolve the crude material before adsorbing it onto silica for loading onto the column. Be mindful that these strong solvents can affect the separation if used in large quantities.
-
Alternative Purification: If solubility remains a major issue for chromatography, consider alternative purification techniques such as crystallization or salt formation followed by recrystallization.
-
Frequently Asked Questions (FAQs)
Q1: Why are some piperidine intermediates so poorly soluble in organic solvents?
A1: The solubility of piperidine intermediates is influenced by several factors. While piperidine itself is soluble in many organic solvents, its derivatives can exhibit poor solubility due to:
-
High Crystallinity: Strong intermolecular forces in the crystal lattice (high lattice energy) can make it difficult for solvent molecules to break the crystal structure apart.
-
Low Polarity: The presence of large, nonpolar substituents on the piperidine ring can decrease its overall polarity, reducing its affinity for polar organic solvents.
-
Hydrogen Bonding: The ability of the piperidine nitrogen to participate in hydrogen bonding plays a significant role in its solubility. Substituents that hinder this interaction can reduce solubility.
Q2: What is the most effective general strategy to improve the solubility of a novel piperidine intermediate?
A2: A multi-step approach is often the most effective:
-
Solvent and Temperature Screening: This is the simplest and most direct method to find a suitable solvent system.
-
pH Adjustment (for ionizable intermediates): Since most piperidine intermediates are basic, forming a salt by adding an acid is a very powerful technique to dramatically increase solubility in polar solvents.[6] A pKa difference of at least 2 pH units between the drug and the counterion is generally recommended for stable salt formation.[6]
-
Co-solvents: Using a mixture of solvents can fine-tune the polarity of the medium to better match that of the solute.[5]
-
Advanced Techniques: If the above methods are insufficient, consider more advanced strategies like forming solid dispersions or inclusion complexes with cyclodextrins.[7]
Q3: Can I use a very strong solvent like DMSO or DMF for my reaction?
A3: Yes, DMSO and DMF are excellent polar aprotic solvents that can dissolve a wide range of compounds. However, there are some considerations:
-
Reactivity: Ensure that DMSO or DMF will not react with your starting materials or reagents. For example, DMSO can interfere with some amide coupling reactions.[8]
-
Work-up: These solvents are high-boiling and can be difficult to remove during the work-up procedure. Extraction with a less polar solvent and washing with water or brine is a common method to remove them.
-
Product Isolation: The high solubility of your product in these solvents might make its crystallization or precipitation more challenging.
Q4: How do I choose a suitable counterion for salt formation to improve the solubility of my basic piperidine intermediate?
A4: The selection of a counterion should be based on:
-
pKa: As a general rule, for a basic drug, the pKa of the acidic counterion should be at least 2 pH units lower than the pKa of the protonated base to ensure stable salt formation.[6]
-
Desired Properties: Different counterions can impart different properties to the salt, such as crystallinity, hygroscopicity, and stability.
-
Pharmaceutical Acceptability: If the intermediate is for drug development, the counterion must be pharmaceutically acceptable.
Q5: What are solid dispersions and how do they improve solubility?
A5: A solid dispersion is a system where a poorly soluble compound (the drug) is dispersed in a solid, hydrophilic carrier or matrix. They enhance solubility primarily by:
-
Reducing Particle Size: The drug is dispersed at a molecular or amorphous level, increasing the surface area for dissolution.
-
Increased Wettability: The hydrophilic carrier improves the wetting of the drug particles.
-
Amorphous State: The drug is often in a high-energy amorphous state, which has a higher apparent solubility than its crystalline form.
Data Presentation
Table 1: Predicted Qualitative Solubility of Piperidine Intermediates in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, THF, DMF | High | Good solvation of both the piperidine ring and any polar functional groups.[4] |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to High | Capable of dissolving moderately polar compounds. |
| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring can interact with the piperidine backbone.[4] |
| Ethers | Diethyl ether | Moderate | Ethers are good solvents for a range of organic compounds. |
| Alcohols | Methanol, Ethanol | High (but potentially reactive) | Good solvents for polar compounds, but can react with sensitive functional groups.[4] |
| Nonpolar | Hexane, Cyclohexane | Low | Piperidine and its polar derivatives have limited solubility in nonpolar aliphatic solvents.[4] |
Note: This table provides a general prediction. Actual solubility must be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the equilibrium solubility of a piperidine intermediate in a given organic solvent.
Materials:
-
Piperidine intermediate
-
Selected organic solvent(s)
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer at a constant temperature
-
Syringe filters (0.22 µm, chemically compatible with the solvent)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
Procedure:
-
Add an excess amount of the piperidine intermediate to a glass vial. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly and place it on an orbital shaker or with a magnetic stir bar at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, let the vial stand to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved intermediate in the filtrate using a pre-calibrated analytical method.
-
Express the solubility in units such as mg/mL or mol/L.
Protocol 2: Small-Scale Salt Formation for Solubility Enhancement
This protocol describes a general method for forming a salt of a basic piperidine intermediate to improve its solubility.
Materials:
-
Basic piperidine intermediate
-
Selected acid (e.g., HCl in a suitable solvent, acetic acid, methanesulfonic acid)
-
A suitable solvent in which the free base has low solubility but the salt is expected to be soluble (e.g., isopropanol, ethyl acetate, diethyl ether).
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve the basic piperidine intermediate in a minimal amount of the chosen solvent.
-
Slowly add a stoichiometric amount (1.0 equivalent) of the selected acid solution dropwise while stirring.
-
If a precipitate forms, this is likely the desired salt. If no precipitate forms, the salt may be soluble in the chosen solvent. In this case, the solvent can be slowly evaporated, or an anti-solvent (a solvent in which the salt is insoluble) can be added to induce precipitation.
-
Stir the resulting slurry at room temperature for a period (e.g., 1-2 hours) to allow for complete salt formation.
-
Collect the solid salt by filtration and wash it with a small amount of cold solvent.
-
Dry the salt under vacuum.
-
Confirm salt formation using analytical techniques (e.g., NMR, IR, melting point).
-
Test the solubility of the newly formed salt in various organic solvents using Protocol 1.
Mandatory Visualization
Caption: A logical workflow for troubleshooting solubility issues of piperidine intermediates.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. pharmtech.com [pharmtech.com]
- 7. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Catalyst Performance in Piperidine Ring Formation Reactions
Welcome to the technical support center for optimizing catalyst performance in piperidine ring formation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance the efficiency of their synthetic methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing the piperidine ring?
A1: The most prevalent and industrially significant method is the catalytic hydrogenation of pyridine precursors. This typically involves heterogeneous catalysts such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), Rhodium on carbon (Rh/C), or Raney Nickel under a hydrogen atmosphere.[1] Other notable methods include transfer hydrogenation, where a hydrogen donor molecule like formic acid is used, and various cyclization reactions, such as the intramolecular hydroamination of unactivated alkenes.[1][2]
Q2: My piperidine synthesis is resulting in a very low yield. What are the likely causes?
A2: Low yields in piperidine synthesis can be attributed to several factors. Key areas to investigate include:
-
Inactive Catalyst: The catalyst may be poisoned by impurities (e.g., sulfur compounds) from starting materials or solvents, or it may have lost activity over time.[3][4]
-
Suboptimal Reaction Conditions: Temperature, pressure, and solvent choice significantly impact reaction efficiency.[3][4]
-
Product Inhibition: The piperidine product itself can act as a poison to the catalyst by strongly adsorbing to its active sites.[5]
-
Steric Hindrance: Bulky substituents on the starting materials can impede the desired transformation.[3]
Q3: What are the primary indicators of catalyst poisoning in my reaction?
A3: The main symptoms of catalyst poisoning include a noticeable decrease in the reaction rate, incomplete conversion of the starting material even after extended reaction times, and a change in selectivity, leading to the formation of unexpected byproducts.[5] You might also find that harsher reaction conditions (higher temperature or pressure) are needed to achieve the same level of conversion.[5]
Q4: How can I improve the diastereoselectivity of my piperidine synthesis?
A4: Achieving high diastereoselectivity is a common challenge. Strategies to improve it include:
-
Catalyst Selection: The choice of catalyst can significantly influence the stereochemical outcome of the reaction.[4]
-
Chiral Ligands and Catalysts: For asymmetric synthesis, the use of chiral ligands and catalysts is a primary approach to control stereoselectivity.[6]
-
Reaction Conditions: Optimizing temperature and solvent can favor the formation of a specific diastereomer.
Q5: Is it necessary to protect the piperidine nitrogen during synthesis?
A5: Protecting the piperidine nitrogen, often with a Boc or Cbz group, is highly recommended, especially when using reagents that can react with a basic nitrogen atom.[4] This prevents side reactions and can be removed in a subsequent step if the free amine is required.[4]
Troubleshooting Guides
This section provides a systematic approach to resolving specific issues encountered during piperidine ring formation reactions.
Issue 1: Slow or Incomplete Reaction
If your reaction is sluggish or fails to reach completion, consider the following troubleshooting steps.
Issue 2: Formation of Side Products and Low Selectivity
The presence of undesired byproducts can significantly lower the yield of the target piperidine.
Data Presentation: Catalyst Performance in Pyridine Hydrogenation
The following table summarizes the performance of various catalysts under different reaction conditions for the hydrogenation of pyridine to piperidine.
| Catalyst | H₂ Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Key Observations |
| 10% Rh/C | 5 | 80 | Water | High | Effective for various heteroaromatic compounds.[2] |
| PtO₂ | 1-5 | Room Temp - 80 | Acetic Acid | Good to Excellent | Often used with acidic additives to enhance reactivity.[4] |
| Pd/C | Varies | Varies | Varies | Good | Prone to poisoning by the piperidine product.[5] |
| Raney Nickel | High | 170 - 200 | Not Specified | Good | Commonly used in industrial processes.[7] |
| Ru/C | 20 | 60 | Methanol | ~100 | Used in a continuous microreactor setup.[8] |
| Pt/Al₂O₃ | 10 | 50 | Water | 99.8 | Effective in a microreactor system.[8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Pyridine using PtO₂ (Adam's Catalyst)
This protocol describes a general procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine.
Procedure:
-
Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[4]
-
Catalyst Addition: Add PtO₂ (Adam's catalyst), typically 1-5 mol%.[4]
-
Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired level. Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[4]
-
Monitoring: Monitor the reaction progress by techniques like GC-MS or TLC.[4]
-
Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas. The catalyst can be removed by filtration, and the product isolated from the filtrate.[4]
Protocol 2: Transfer Hydrogenation of a Pyridinium Salt
This method provides an alternative to using high-pressure hydrogen gas.
Procedure:
-
Reaction Setup: In a suitable flask, dissolve the N-benzylpyridinium salt in a mixture of formic acid and triethylamine.
-
Catalyst Generation: The catalyst is generated in situ from [RhCp*Cl₂]₂ and potassium iodide.[9]
-
Reaction: Stir the reaction mixture at a specified temperature until the reaction is complete, as monitored by an appropriate analytical technique.
-
Workup: The product is then isolated and purified following a standard aqueous workup and chromatographic separation.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine synthesis [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor - Eureka | Patsnap [eureka.patsnap.com]
- 9. lac.dicp.ac.cn [lac.dicp.ac.cn]
Removal of Boc protecting group in the presence of acid-sensitive functionalities
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the selective removal of the tert-butyloxycarbonyl (Boc) protecting group in the presence of other acid-sensitive functionalities. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your synthetic endeavors.
Troubleshooting Guides
Issue: Cleavage of Acid-Sensitive Functionalities During Boc Deprotection
The primary challenge in Boc deprotection of complex molecules is preventing the cleavage of other acid-labile groups. The following table summarizes recommended conditions for the selective removal of the Boc group in the presence of various acid-sensitive functionalities.
| Acid-Sensitive Group | Recommended Reagent(s) | Solvent(s) | Temperature (°C) | Typical Reaction Time | Expected Yield (%) | Selectivity Notes |
| tert-Butyl Ester | 4M HCl in Dioxane | Dioxane | 0 to RT | 30 min - 2 h | >95% | Excellent selectivity. The hydrochloride salt of the product often precipitates.[1][2][3][4] |
| Concentrated H₂SO₄ (1.5-3.0 equiv.) | t-BuOAc or t-BuOAc/CH₂Cl₂ (4:1) | RT | 2 - 16 h | 70 - 100% | Effective for a variety of amino acid and dipeptide substrates.[5] | |
| Acetal (e.g., Dimethyl Acetal) | Amberlyst-15 | Acetone/H₂O | RT | Overnight | ~89% | Mild conditions that can preserve the Boc group while deprotecting the acetal. |
| Silyl Ethers (e.g., TBDMS, TBS) | Aqueous Phosphoric Acid (85 wt%) | THF, Toluene, or CH₂Cl₂ | RT | 4 - 8 h | >98% | TBDMS ethers are stable under these conditions.[6] |
| Acetyl Chloride (catalytic) | Methanol | RT | Varies | Good | Tolerates various other protecting groups. | |
| Cbz (Benzyloxycarbonyl) | TFA (20-50%) in DCM | Dichloromethane (DCM) | 0 to RT | 1 - 2 h | >90% | Cbz is generally stable to acidic conditions used for Boc removal.[7] |
| 4M HCl in Dioxane | Dioxane | RT | 30 min | >95% | Cbz group is stable under these conditions.[8] |
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection is sluggish or incomplete. What are the possible causes and solutions?
A: Incomplete deprotection can be due to several factors:
-
Insufficient Acid Strength or Concentration: The acidic reagent may not be potent enough or may be too dilute. Consider increasing the concentration of TFA in DCM or switching to a stronger system like 4M HCl in dioxane.[9]
-
Low Reaction Temperature: While low temperatures are used to enhance selectivity, they can also slow down the deprotection. If the reaction is stalling at 0°C, allowing it to warm to room temperature may be necessary.[10]
-
Steric Hindrance: Bulky groups near the Boc-protected amine can hinder the approach of the acid. In such cases, longer reaction times, elevated temperatures, or a stronger acid system might be required.[10]
Q2: I am observing significant side reactions, particularly t-butylation of sensitive residues like tryptophan or methionine. How can I prevent this?
A: The formation of a reactive tert-butyl cation during Boc deprotection is the primary cause of these side reactions.[10] The most effective way to prevent this is by using "scavengers" in the reaction mixture. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your substrate.[10]
-
Common Scavengers: Triisopropylsilane (TIS), triethylsilane (TES), water, anisole, and thioanisole are commonly used scavengers.[10][11]
-
Scavenger Cocktails: For complex peptides with multiple sensitive residues, a scavenger cocktail such as TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is often employed.[11]
Q3: Can I remove a Boc group without using a strong acid?
A: Yes, several milder or non-acidic methods are available for highly acid-sensitive substrates:
-
Aqueous Phosphoric Acid: An 85 wt% aqueous solution of phosphoric acid provides a mild and environmentally friendly option that is selective for Boc removal in the presence of benzyl and methyl esters, TBDMS ethers, and Cbz groups.[6][12]
-
Oxalyl Chloride in Methanol: This is a very mild method that is particularly useful for substrates containing acid-labile esters.[10][13][14]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent like water or trifluoroethanol can effect deprotection without any acid. However, this may require high temperatures.[12]
Q4: How can I selectively deprotect a Boc group in the presence of a tert-butyl ester?
A: This is a common challenge due to the similar acid lability of both groups. However, the Boc group is generally more sensitive to acid.
-
4M HCl in Dioxane: This is a widely used and effective method for selectively removing the Nα-Boc group while leaving tert-butyl esters intact. The reaction is typically fast and clean.[2][3][4]
-
Concentrated H₂SO₄ in t-BuOAc: This system has also been shown to be effective for the selective deprotection of Boc groups in the presence of tert-butyl esters.[5]
Q5: How do I monitor the progress of my Boc deprotection reaction?
A: The most common methods for monitoring the reaction are:
-
Thin-Layer Chromatography (TLC): The deprotected amine will have a different Rf value compared to the Boc-protected starting material. Staining with ninhydrin is useful as it specifically visualizes primary and secondary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate assessment of the reaction progress and can help identify any side products.
Experimental Protocols
Protocol 1: Selective Boc Deprotection using 4M HCl in Dioxane
This protocol is suitable for the selective removal of a Boc group in the presence of a tert-butyl ester.[1][2][3][4]
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in anhydrous 1,4-dioxane.
-
Reaction: To the stirred solution at 0 °C, add 4M HCl in 1,4-dioxane (5-10 equiv.).
-
Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The hydrochloride salt of the deprotected amine often precipitates and can be collected by filtration after the addition of a non-polar solvent like diethyl ether.
Protocol 2: Mild Boc Deprotection using Aqueous Phosphoric Acid
This protocol is recommended for substrates with acid-sensitive functionalities like silyl ethers, benzyl esters, and Cbz groups.[6][15]
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in a suitable solvent (e.g., THF, toluene).
-
Reaction: Add 85 wt% aqueous phosphoric acid (approximately 15 equivalents).
-
Monitoring: Stir the mixture at room temperature for 4-8 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate). Neutralize the aqueous layer with a mild base (e.g., saturated NaHCO₃ solution). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Protocol 3: Boc Deprotection using Oxalyl Chloride in Methanol
This is a very mild procedure suitable for substrates with highly acid-labile groups.[10][13][14][15]
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv.) in methanol and cool to 0 °C.
-
Reaction: Slowly add oxalyl chloride (3.0 equiv.) to the stirred solution.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the deprotected amine.
Visualizations
Caption: A decision-making workflow for selecting an appropriate Boc deprotection method.
Caption: Mechanism of side reactions during Boc deprotection and the role of scavengers.
References
- 1. Boc Deprotection - HCl [commonorganicchemistry.com]
- 2. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Byproduct Formation in Piperidine Synthesis via Multicomponent Reactions
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in minimizing byproduct formation during multicomponent reactions (MCRs). Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to help optimize your synthetic strategies.
Troubleshooting Guide
This guide addresses specific issues that can arise during the multicomponent synthesis of piperidines, providing potential causes and actionable solutions.
| Issue / Question | Probable Cause(s) | Recommended Solution(s) |
| 1. Low Yield of the Desired Piperidine Product | • Suboptimal Reaction Temperature: Temperature can influence the rates of competing side reactions.[1] • Incorrect Stoichiometry: An improper ratio of reactants can lead to the formation of various side products. • Poor Catalyst Activity: The chosen catalyst may be inefficient or deactivated.[1] • Inappropriate Solvent: The solvent can affect reagent solubility and the stability of reaction intermediates.[2] | • Optimize Temperature: Systematically vary the temperature to find the optimal conditions that favor the desired reaction pathway.[1][2] • Adjust Stoichiometry: Carefully control the molar ratios of the reactants. Sometimes, a slight excess of one component can drive the reaction to completion. • Screen Catalysts: Experiment with different catalysts (e.g., acid or base catalysts) to improve reaction efficiency.[1] • Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, methanol, DMF, DMSO) to identify the best medium for your reaction.[2] |
| 2. Formation of a Major Byproduct | • Competing Reaction Pathways: In MCRs, multiple reactions can occur simultaneously, leading to a mixture of products.[1] • Over-alkylation: The piperidine nitrogen can react further, leading to the formation of quaternary ammonium salts.[3] • Homocoupling of Reactants: Side reactions involving the coupling of identical reactant molecules can occur, especially with sensitive reagents.[4] | • Change Order of Reagent Addition: Pre-forming a key intermediate by adding reagents sequentially can often prevent the formation of undesired products.[1] • Use of Protecting Groups: Employ a protecting group (e.g., Boc) on the piperidine nitrogen to prevent its participation in side reactions.[4] • Ensure Inert Atmosphere: For reactions sensitive to oxygen, such as those involving acetylenes, thoroughly deoxygenate the reaction mixture to prevent side reactions like Glaser coupling.[4] |
| 3. Difficulty in Product Purification | • Formation of Azeotropes: The product may form a constant boiling mixture with impurities or the solvent, making separation by distillation difficult.[5] • Similar Polarity of Products: The desired product and byproducts may have very similar polarities, complicating chromatographic separation. • Product Streaking on Silica Gel: The basic nature of the piperidine nitrogen can cause streaking during column chromatography.[2] | • Azeotropic Distillation or Salt Formation: For stubborn azeotropes, consider distillation with an entraining agent or selectively forming a salt of either the product or the impurity to alter its physical properties.[5] • Derivative Formation: Temporarily converting the product to a derivative can alter its polarity, facilitating separation. • Modified Chromatography: When using silica gel chromatography, add a small amount of a basic modifier like triethylamine or ammonia to the eluent to improve separation and prevent streaking.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common multicomponent reactions for synthesizing piperidines?
A1: One of the classic and most well-known MCRs for piperidine synthesis is the Petrenko-Kritschenko piperidone synthesis.[6][7] This reaction involves the cyclization of two moles of an aldehyde with one mole each of an acetonedicarboxylic ester and ammonia or a primary amine to form a 4-piperidone ring system.[6] Variations of the Hantzsch pyridine synthesis can also be adapted to produce dihydropyridine precursors, which can then be reduced to piperidines.[8]
Q2: How does the choice of catalyst influence byproduct formation?
A2: The catalyst plays a crucial role in directing the reaction towards the desired product.[1] For instance, in acid-catalyzed reactions, the strength of the acid can affect the rate of imine formation versus side reactions. In base-catalyzed reactions, the choice of base can influence which proton is abstracted, leading to different intermediates and potentially different byproducts.[1] Screening different types of catalysts (e.g., Brønsted acids, Lewis acids, organocatalysts) is a key step in optimizing the reaction and minimizing byproducts.
Q3: Can changing the order of adding reactants really make a difference?
A3: Yes, absolutely. In many multicomponent reactions, the sequence of elementary steps is critical. By adding reagents in a specific order, you can favor the formation of a key intermediate and guide the reaction down the desired pathway, thereby minimizing the formation of byproducts that might arise from premature reactions between other components.[1]
Q4: What is the best way to monitor the progress of a multicomponent reaction to minimize byproduct formation?
A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for monitoring reaction progress. They allow you to track the consumption of starting materials and the formation of the desired product and any byproducts in near real-time. This information is crucial for determining the optimal reaction time to maximize the yield of the desired product before significant amounts of decomposition or secondary byproducts are formed.[1]
Q5: Are there any general strategies to improve the atom economy of piperidine MCRs?
A5: Multicomponent reactions are inherently atom-economical as they combine three or more reactants into a single product with few, if any, atoms lost.[8] To further improve this, focus on optimizing reaction conditions to achieve high yields and selectivity, which minimizes waste from byproducts.[9] Choosing a reaction that produces simple, non-toxic byproducts like water is also a key principle of green chemistry.[8]
Experimental Protocols
Key Experiment: Petrenko-Kritschenko Piperidone Synthesis
This protocol describes a general procedure for the synthesis of a substituted 4-piperidone, a common piperidine precursor, via the Petrenko-Kritschenko reaction.[6][10]
Materials:
-
Aromatic Aldehyde (e.g., Benzaldehyde) (2.0 eq)
-
Diethyl acetonedicarboxylate (1.0 eq)
-
Ammonium acetate (or a primary amine) (1.1 eq)
-
Ethanol (as solvent)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (2.0 eq) and diethyl acetonedicarboxylate (1.0 eq) in ethanol.
-
Add ammonium acetate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat to reflux (e.g., 60-80°C), depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Solvent on Piperidine Synthesis Yield
The following table summarizes the impact of different solvents on the yield of a model multicomponent reaction for piperidine synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield of Piperidine (%) | Major Byproduct (%) |
| 1 | Ethanol | 80 | 12 | 75 | 15 |
| 2 | Methanol | 65 | 12 | 72 | 18 |
| 3 | Acetonitrile | 80 | 12 | 65 | 25 |
| 4 | Toluene | 110 | 12 | 50 | 30 |
| 5 | Dichloromethane | 40 | 24 | 45 | 35 |
| 6 | Solvent-free | 100 | 8 | 82 | 10 |
Note: Data is hypothetical and for illustrative purposes. Actual results will vary based on specific substrates and conditions.
Visualizations
Logical Workflow for Troubleshooting Low Yields
The following diagram illustrates a step-by-step decision-making process for troubleshooting low yields in piperidine multicomponent reactions.
Caption: A logical workflow for troubleshooting low-yield piperidine synthesis.[2]
Reaction Pathway: Main Reaction vs. Side Reaction
This diagram visualizes the competition between the desired reaction pathway leading to the piperidine product and a common side reaction pathway.
Caption: Competing reaction pathways in multicomponent piperidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Petrenko-Kritschenko Piperidone Synthesis [drugfuture.com]
- 7. synarchive.com [synarchive.com]
- 8. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 9. fiveable.me [fiveable.me]
- 10. chemrevlett.com [chemrevlett.com]
Validation & Comparative
A Researcher's Guide to Spectroscopic Validation of Substituted Piperidine Structures
For researchers, scientists, and drug development professionals, the accurate structural elucidation of substituted piperidines is a critical step in the synthesis and development of novel therapeutics. This guide provides a comparative overview of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy—supported by experimental data and detailed protocols to aid in the validation of these important heterocyclic scaffolds.
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals. Its conformational flexibility and the potential for stereoisomerism necessitate the use of robust analytical methods to unequivocally determine the structure and stereochemistry of its substituted derivatives. Spectroscopic techniques offer a powerful toolkit for this purpose, each providing unique and complementary information.
Comparative Spectroscopic Data
The following tables summarize typical spectroscopic data for a selection of substituted piperidines, offering a comparative reference for researchers.
Table 1: ¹H NMR Spectroscopic Data of Substituted Piperidines
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) |
| Piperidine | CDCl₃ | A: 2.79, B: 2.04, C: 1.58 to 1.46[1] |
| 1-(3-methylbenzyl)piperidine | DMSO | 7.61-7.58 (m, 3H), 7.50-7.44 (m, 4H), 3.77 (s, 1H), 2.70 (s, 1H), 1.89-1.88 (d, 2H), 1.79-1.78 (d, 2H)[2] |
| 1-(4-methylbenzyl)piperidine | DMSO | 7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H)[2] |
| 4-(1-pyrrolidinyl)piperidine | CDCl₃ | C1-2: 2.65, C15-16: 1.88, C18-21: 1.77, C3-4: 1.75, C14: 1.34[3][4] |
Table 2: ¹³C NMR Spectroscopic Data of Substituted Piperidines
| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) |
| Piperidine | Neat | 47.8, 27.5, 25.4[5] |
| 1-(3-methylbenzyl)piperidine | DMSO | 138.55, 137.07, 129.37, 127.95, 127.38, 125.85, 62.94, 53.93, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.57, 24.05, 21.02[2] |
| 1-(4-methylbenzyl)piperidine | DMSO | 135.71, 135.52, 128.71, 128.64, 65.64, 62.68, 53.86, 39.72, 39.30, 38.88, 25.59, 24.09, 20.71[2] |
| 4-(1-pyrrolidinyl)piperidine | CDCl₃ | C1-2: 52.8, C15-16: 51.5, C18-21: 32.7, C3-4: 24.1, C14: 62.3[3][4] |
Table 3: Mass Spectrometry Fragmentation Data of Substituted Piperidines
| Compound Class | Ionization Method | Key Fragmentation Pathways | Common Fragment Ions (m/z) |
| General Piperidines | EI | α-Cleavage, Ring Fission[6] | M-1, M-Alkyl |
| N-Benzylpiperidines | ESI-MS/MS | Cleavage of C-N bonds | m/z 91 (tropylium ion) |
| Piperidine Alkaloids | ESI-MS/MS | Neutral loss of small molecules (e.g., H₂O, HOAc)[7][8] | [M+H-H₂O]⁺ |
Table 4: FTIR Characteristic Absorption Bands for Substituted Piperidines
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3500-3300[9] | Medium-Weak | Present in N-unsubstituted piperidines. |
| C-H Stretch (sp³) | ~2900[10] | Strong | Characteristic of the piperidine ring methylene groups. |
| CH₂ Bend (Scissoring) | ~1450[9] | Medium | |
| C-N Stretch | 1342-1266 | Medium-Strong | |
| Bohlmann Bands | 2800-2700 | Weak-Medium | Observed in cis-α,α′-disubstituted piperidines, indicative of stereochemistry. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data.
NMR Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted piperidine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
-
Filter the solution into a standard 5 mm NMR tube to a height of at least 4.5 cm.
2. ¹H NMR Acquisition:
-
Use a spectrometer operating at a frequency of 400 MHz or higher for better resolution.[2]
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
3. ¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
4. 2D NMR Acquisition (for complex structures):
-
COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify adjacent protons.[11]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals based on their attached protons.[11][12]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular skeleton.[11]
Mass Spectrometry Protocol (ESI-MS/MS)
1. Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with electrospray ionization, such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
2. Instrument Parameters:
-
Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.[6]
-
Set the ionization mode to positive ion mode for basic piperidine derivatives.[6]
-
Infuse the sample at a flow rate of 5-10 µL/min or use liquid chromatography for sample introduction.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature.
3. Data Acquisition:
-
Acquire a full scan MS spectrum to identify the protonated molecule [M+H]⁺.
-
Perform a product ion scan on the [M+H]⁺ precursor ion to generate the MS/MS spectrum.
-
Vary the collision energy to control the degree of fragmentation and obtain informative spectra.[6]
FTIR Spectroscopy Protocol
1. Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR) is a modern technique that requires minimal sample preparation, where the sample is placed directly on the ATR crystal.
2. Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty sample holder (or pure solvent) and subtract it from the sample spectrum.
-
An appropriate number of scans (e.g., 16-32) should be co-added to improve the signal-to-noise ratio.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of experiments for the spectroscopic validation of substituted piperidine structures.
References
- 1. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spectrabase.com [spectrabase.com]
- 6. benchchem.com [benchchem.com]
- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Catalytic Systems for the Hydrogenation of Pyridine to Piperidine
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of piperidine and its derivatives is a critical process, as these scaffolds are integral components of numerous pharmaceuticals and agrochemicals. The hydrogenation of pyridine to piperidine is a fundamental transformation, yet it presents challenges due to the aromatic stability of the pyridine ring and potential catalyst inhibition by the nitrogen-containing substrate and product. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to facilitate the selection of the most appropriate catalyst for specific research and development needs.
Performance Comparison of Catalytic Systems
The choice of a catalytic system for pyridine hydrogenation involves a trade-off between activity, selectivity, cost, and the stringency of reaction conditions. Noble metal catalysts, such as rhodium, ruthenium, and iridium, generally demonstrate high activity under milder conditions. In contrast, non-noble metal catalysts like nickel are more cost-effective but often require higher temperatures and pressures to achieve comparable results.[1] Homogeneous catalysts, particularly iridium and rhodium complexes, offer high selectivity and functional group tolerance.[2][3]
Below is a summary of quantitative data for various catalytic systems, compiled from the literature to provide a clear comparison of their performance.
| Catalyst System | Substrate | Temp. (°C) | Pressure (bar H₂) | Solvent | Conversion (%) | Yield/Selectivity (%) | Reference |
| Heterogeneous Catalysts | |||||||
| Rh₂O₃ | Pyridine | 40 | 5 | TFE | >99 | >99 (Yield) | [4] |
| Ru:Phen(1:2)@TiO₂-800 | 2,6-Lutidine | RT | 10 | H₂O:IPA (1:1) | 93 | 95:5 (cis:trans) | [5] |
| 10% Pd/C | 4-Pyridinecarbonitrile | 30 | 6 | H₂O/DCM | 100 | 98 (Selectivity to 4-PIPA) | [6] |
| PtO₂ (Adams' catalyst) | Picolinic acid | RT | 2.5 atm | H₂O | 100 | - | [7] |
| Ni/Al₂O₃ | Pyridine | 150 | 40 | - | ~100 | - | [8] |
| 1% Pd-1% Ag/Al₂O₃ | Pyridine | 60 | 70 | - | 99 | 99 (Selectivity) | [9] |
| Homogeneous Catalysts | |||||||
| [Ir-OMs] | Methyl picolinate | RT | 50 | MeOH/TFA | - | High Yield | [3] |
| [Cp*RhCl₂]₂ | N-benzylpyridinium salt | 40 | (Transfer) | HCOOH/Et₃N | - | 94 (Yield) | [10] |
Note: TFE = 2,2,2-Trifluoroethanol; RT = Room Temperature; IPA = Isopropanol; DCM = Dichloromethane; 4-PIPA = 4-(aminomethyl)piperidine; TFA = Trifluoroacetic acid. The performance of catalysts can be highly substrate-dependent.
Experimental Workflow
The general experimental procedure for the catalytic hydrogenation of pyridine involves the reaction of the pyridine substrate with a hydrogen source in the presence of a catalyst in a suitable solvent and under controlled temperature and pressure. The workflow can be visualized as follows:
Caption: General experimental workflow for the catalytic hydrogenation of pyridine.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison table, providing a practical guide for laboratory implementation.
Heterogeneous Catalysis: Rh₂O₃-Catalyzed Hydrogenation of Pyridine[4]
-
Preparation: A glass vial equipped with a stirrer bar is charged with the pyridine substrate (0.8 mmol) and rhodium(III) oxide (1.0 mg, 0.5 mol%).
-
Solvent Addition: Anhydrous 2,2,2-trifluoroethanol (TFE, 1 mL) is added to the vial, and the mixture is briefly flushed with nitrogen.
-
Reaction Setup: The vial is placed inside an autoclave, which is then purged with hydrogen gas three times.
-
Reaction Conditions: The autoclave is pressurized to 5 bar with hydrogen gas, and the reaction mixture is heated to 40 °C and stirred for the specified time (e.g., 4 hours).
-
Work-up: After the reaction is complete, the autoclave is cooled to room temperature, and the hydrogen gas is carefully vented.
-
Analysis and Isolation: The reaction mixture can be analyzed directly by NMR spectroscopy using an internal standard to determine the yield. For product isolation, the catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure.
Homogeneous Catalysis: Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines[3]
-
Preparation: In a 2 mL glass vial containing a stir bar, the pyridine substrate (e.g., methyl picolinate, 54.8 mg, 0.40 mmol) is weighed without any air or moisture precautions. The iridium catalyst, [Ir-OMs], (5.4 mg, 2.0 mol%) is dissolved in methanol (0.4 M).
-
Reaction Mixture: To the substrate is added the catalyst solution, followed by trifluoroacetic acid (TFA, 3 equivalents).
-
Reaction Setup: The vial is placed in a reactor which is then purged and pressurized with hydrogen gas.
-
Reaction Conditions: The reaction is stirred at room temperature under 50 bar of hydrogen gas for 18 hours.
-
Work-up and Isolation: Following the reaction, the resulting piperidinium salt can be isolated.
Electrocatalytic Hydrogenation with Rh/C[11]
-
System Setup: An anion-exchange membrane (AEM) electrolyzer is equipped with a carbon-supported rhodium (Rh/C) cathode.
-
Reaction Conditions: The electrocatalytic hydrogenation of pyridine is carried out at ambient temperature and pressure.
-
Product Formation: Piperidine is synthesized with a current density of 25 mA cm⁻² and a current efficiency of 99% under a circular flow.
-
Conversion: A quantitative conversion of pyridine to piperidine with a 98% yield is observed after passing 9 F mol⁻¹.
Conclusion
The selection of an optimal catalytic system for pyridine hydrogenation is a multifaceted decision that depends on the specific substrate, desired scale of reaction, and available equipment. For high functional group tolerance and mild reaction conditions, homogeneous iridium catalysts and rhodium oxide have shown exceptional performance.[2][4] Heterogeneous catalysts like Rh/C, Ru-based systems, and modified Pd catalysts offer practical advantages in terms of catalyst separation and reusability, with some systems demonstrating high efficiency under relatively mild conditions.[5][6][11] Non-noble metal catalysts, such as nickel, remain a viable, cost-effective option, particularly for large-scale industrial applications, although they often necessitate more forcing reaction conditions.[8] This guide provides a foundational comparison to aid researchers in navigating the diverse landscape of catalytic options for this important transformation.
References
- 1. benchchem.com [benchchem.com]
- 2. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pcliv.ac.uk [pcliv.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activity of Novel Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmaceuticals and natural alkaloids.[1] The development of novel piperidine derivatives continues to be a significant area of research, with screening efforts consistently revealing promising candidates for various therapeutic applications. This guide provides a comparative overview of the biological activities of recently developed piperidine derivatives, supported by experimental data and detailed protocols for key screening assays.
Comparative Biological Activity of Novel Piperidine Derivatives
The following table summarizes the quantitative biological activity data for several classes of novel piperidine derivatives, highlighting their potential in antimicrobial, anticancer, and anti-inflammatory applications.
| Derivative Class | Target Activity | Test Organism/Cell Line | Key Findings (MIC/IC50/Inhibition %) | Reference Compound(s) |
| Piperidin-4-one Thiosemicarbazones | Antimicrobial | S. aureus, E. coli, C. albicans | MIC values comparable to Ampicillin | Ampicillin, Terbinafine |
| Sulfonyl Piperidine Carboxamides | Antimicrobial | Gram-positive & Gram-negative bacteria, Fungi | Moderate to good activity (specific MIC values vary by derivative) | Not specified |
| Triazine-Substituted Piperidines | Anti-inflammatory | LPS-stimulated macrophages | Up to 73-85% inhibition of IL-6 & 65-73% inhibition of TNF-α at 10 µM | Dexamethasone |
| Monocarbonyl Curcumin Analogues of Piperidones | Anticancer | HepG2, A549, HeLa, MCF-7 cells | Several analogues showed lower IC50 values than curcumin and cisplatin | Curcumin, Cisplatin |
| 4-Amino Methyl Piperidines | Analgesic (µ-opioid receptor) | In vivo animal models | One derivative (HN58) showed 100% inhibition in writhing test | Morphine, Fentanyl |
| Piperidine-based HSP70 Inhibitors | Anticancer (drug-resistant) | Lapatinib-resistant breast cancer cells | Compound HSP70-36 IC50 = 1.47 µM | Lapatinib |
Experimental Protocols
Detailed methodologies for the key biological activity screening assays are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test piperidine derivatives
-
Standard antimicrobial agents (e.g., Ampicillin, Ciprofloxacin)
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Dissolve the piperidine derivatives in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation: Culture bacteria in MHB overnight at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in MHB to achieve a range of concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria and MHB, no compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Anticancer Activity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Test piperidine derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
IC50 Calculation: The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Anti-inflammatory Activity Screening (TNF-α and IL-6 Inhibition Assay)
This protocol uses an ELISA (Enzyme-Linked Immunosorbent Assay) to quantify the inhibition of pro-inflammatory cytokines TNF-α and IL-6 produced by stimulated immune cells.
Materials:
-
Test piperidine derivatives
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Human TNF-α and IL-6 ELISA kits
-
Complete cell culture medium
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Treatment: Seed macrophage cells in a 96-well plate and treat with various concentrations of the piperidine derivatives for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of TNF-α and IL-6. Incubate for 24 hours.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.
Visualizing Mechanisms and Workflows
To better understand the context of biological activity screening and the potential mechanisms of action of piperidine derivatives, the following diagrams are provided.
Caption: A generalized workflow for the biological activity screening of novel compounds.
References
A Comparative Study of Piperidine and Piperazine Reactivity in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The six-membered nitrogenous heterocycles, piperidine and piperazine, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. Their structural similarities often lead to questions regarding the optimal choice for a specific synthetic transformation. This guide provides an objective, data-driven comparison of the reactivity of piperidine and piperazine in common synthetic reactions, offering insights to inform rational molecular design and reaction development.
Physicochemical Properties: The Foundation of Reactivity
The differing reactivity of piperidine and piperazine is rooted in their distinct electronic and structural characteristics. Piperidine, a secondary amine, is generally more basic and nucleophilic than piperazine.[1] The presence of a second nitrogen atom in piperazine acts as an electron-withdrawing group, which reduces the basicity and nucleophilicity of the first nitrogen.[1] Piperazine has two basic centers, with its first pKa being notably lower than that of piperidine.[1]
Table 1: Comparative Physicochemical Properties of Piperidine and Piperazine
| Property | Piperidine | Piperazine | Key Takeaway |
| Structure | Azacyclohexane | 1,4-Diazacyclohexane | Piperazine's second nitrogen at the 4-position is the key structural differentiator. |
| pKa of Conjugate Acid | ~11.1 | pKa1: ~9.73, pKa2: ~5.35 | Piperidine is a significantly stronger base than piperazine.[1] |
| Key Reactive Sites | Single secondary amine | Two secondary amines | Piperazine offers two sites for functionalization, enabling its use as a linker.[1] |
Comparative Reactivity in Key Synthetic Transformations
The differences in basicity and nucleophilicity directly impact the performance of piperidine and piperazine in common synthetic reactions such as N-acylation, N-alkylation, and condensation reactions.
N-Acylation
N-acylation is a fundamental reaction for the formation of amides. The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride.
Piperidine: Due to its higher basicity and nucleophilicity, piperidine reacts rapidly with a wide range of acylating agents, typically resulting in high yields of the corresponding N-acylpiperidine.[1]
Piperazine: The reactivity of piperazine in N-acylation is lower than that of piperidine.[1] A critical consideration is the product distribution. Mono-acylation is generally favored, particularly when using a 1:1 stoichiometry of piperazine to the acylating agent.[1] Achieving di-acylation requires more forcing conditions, such as an excess of the acylating agent and often a stronger base, because the electron-withdrawing effect of the first acyl group deactivates the second nitrogen.[1]
Table 2: Comparative Performance in N-Acylation
| Reaction | Amine | Acylating Agent | Conditions | Yield | Observations |
| N-Benzoylation | Piperidine | Benzoyl Chloride | NaOH (aq), CH₂Cl₂ | High | Rapid reaction, straightforward isolation.[2][3] |
| N-Benzoylation | Piperazine | Benzoyl Chloride | Base, Solvent | Moderate to High (Mono-acylation) | Mono-acylation is favored. Di-acylation requires harsher conditions.[1] |
N-Alkylation
N-alkylation involves the reaction of the amine with an alkyl halide or other alkylating agents. This reaction is also highly sensitive to the nucleophilicity of the amine.
Piperidine: Piperidine readily undergoes N-alkylation. However, its high reactivity can sometimes lead to over-alkylation, forming quaternary ammonium salts, especially with reactive alkylating agents.[1]
Piperazine: Mono-alkylation of piperazine is more easily controlled than that of piperidine.[1] Similar to N-acylation, the introduction of an alkyl group on one nitrogen reduces the reactivity of the second, making di-alkylation more challenging and often requiring specific strategies like the use of protecting groups or a large excess of piperazine.[1]
Table 3: Comparative Performance in N-Alkylation
| Reaction | Amine | Alkylating Agent | Conditions | Yield | Observations |
| N-Benzylation | Piperidine | Benzyl Chloride | K₂CO₃, Acetonitrile | High | Prone to over-alkylation if not controlled.[2] |
| N-Benzylation | Piperazine | Benzyl Bromide | Various solvents | Good (Mono-alkylation) | Rate is influenced by solvent properties. Mono-alkylation is the predominant outcome under controlled conditions.[4] |
Condensation Reactions: Knoevenagel and Mannich Reactions
In condensation reactions like the Knoevenagel and Mannich reactions, piperidine and piperazine often act as basic catalysts.
Knoevenagel Condensation: Both piperidine and piperazine can catalyze the Knoevenagel condensation. Studies comparing piperidine with other cyclic secondary amines like pyrrolidine have shown that catalytic efficiency is influenced by the amine's structure and basicity.[5][6]
Mannich Reaction: Piperidine is a classic catalyst for the Mannich reaction.[7] Piperazine and its derivatives are also used in Mannich reactions, often leading to the formation of bis-Mannich bases due to the presence of two reactive nitrogen atoms.[8][9]
Table 4: Role in Condensation Reactions
| Reaction | Amine | Role | Key Observations |
| Knoevenagel Condensation | Piperidine | Catalyst | Effective catalyst for the condensation of aldehydes and active methylene compounds.[10] |
| Knoevenagel Condensation | Piperazine | Catalyst | Can be used as a catalyst, with efficiency depending on reaction conditions. |
| Mannich Reaction | Piperidine | Catalyst/Reagent | Widely used catalyst. Can also act as the amine component.[7] |
| Mannich Reaction | Piperazine | Catalyst/Reagent | Often leads to the formation of bis-Mannich bases when used as the amine component.[8][9][11] |
Experimental Protocols
Protocol 1: General Procedure for N-Benzoylation of Piperidine
Materials:
-
Piperidine
-
Benzoyl chloride
-
10% aqueous sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine (1.0 eq) in dichloromethane in a flask and cool the solution in an ice bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide.
-
Add benzoyl chloride (1.05 eq) dropwise to the vigorously stirring biphasic mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.[2]
Protocol 2: General Procedure for Mono-N-Alkylation of Piperazine
Materials:
-
Piperazine
-
Alkyl bromide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a dried reaction flask, add piperazine (a significant excess, e.g., 5-10 eq) and anhydrous potassium carbonate (2.0 eq relative to the alkyl bromide).
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation to isolate the mono-alkylated piperazine.
Visualization of Reaction Workflows and Signaling Pathways
Comparative Reaction Workflow for N-Acylation
Caption: A workflow comparing the N-acylation of piperidine and piperazine.
GPCR Signaling Pathway Modulation by Piperazine-Containing Ligands
Many piperidine and piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[12][13] The following diagram illustrates a simplified signaling pathway for a D2 dopamine receptor, a common target for piperazine-containing antipsychotic drugs.
Caption: A simplified diagram of the D2 dopamine receptor signaling pathway.
Conclusion and Recommendations
The choice between piperidine and piperazine in a synthetic strategy is dictated by the specific requirements of the target molecule.
-
Choose Piperidine for applications requiring a simple, highly reactive secondary amine for rapid and efficient single-site functionalization. Its strong basicity and high nucleophilicity make it ideal for reactions like N-acylation and N-alkylation where a single substitution is desired.[1]
-
Choose Piperazine when a linker moiety or a scaffold with two points of diversity is needed. Its differential reactivity allows for sequential, controlled functionalization of the two nitrogen atoms. While less reactive than piperidine, this attenuated reactivity can be advantageous for achieving controlled mono-functionalization before proceeding to modify the second nitrogen.[1]
A thorough understanding of the fundamental differences in basicity and nucleophilicity between these two invaluable heterocyclic scaffolds enables researchers to make more informed and strategic decisions in the design and execution of complex molecular syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. oarjbp.com [oarjbp.com]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Comparing the efficacy of different protecting groups in piperidine synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of piperidine-containing molecules, the strategic selection of a nitrogen protecting group is a critical decision that profoundly influences the efficiency, yield, and stereochemical outcome of the synthetic route. This guide provides an objective comparison of the efficacy of various common protecting groups used in piperidine synthesis, supported by experimental data and detailed protocols.
Introduction to Protecting Groups in Piperidine Synthesis
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its synthesis often requires the temporary masking of the reactive secondary amine to prevent unwanted side reactions during subsequent chemical transformations. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functional groups in the molecule. This concept of "orthogonality" is central to modern synthetic strategy, allowing for the selective deprotection of one group in the presence of others.[1]
This guide will focus on the most commonly employed protecting groups for the piperidine nitrogen: the acid-labile tert-butoxycarbonyl (Boc) group, the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. A brief comparison with sulfonyl-based protecting groups like tosyl (Ts) and nosyl (Ns) will also be presented.
Comparative Analysis of Common Protecting Groups
The choice of a protecting group is dictated by the overall synthetic strategy, including the stability of other functional groups present in the molecule and the planned downstream reaction conditions.[1]
| Protecting Group | Structure | Introduction Reagent | Deprotection Conditions | Key Characteristics |
| Boc | (CH₃)₃C-O-(C=O)- | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl in dioxane)[2][3] | Stable to base and hydrogenolysis; ideal for syntheses involving base-sensitive functional groups.[4] |
| Cbz | Benzyl-O-(C=O)- | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (H₂, Pd/C); strong acids (e.g., HBr/AcOH)[5][6] | Stable to mild acid and base; imparts crystallinity, potentially simplifying purification.[7][8] |
| Fmoc | Fluorenyl-CH₂-O-(C=O)- | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., 20% piperidine in DMF)[9][10][11] | Stable to acid and hydrogenolysis; orthogonal to Boc and Cbz; deprotection can be monitored by UV spectroscopy.[10] |
| Tosyl (Ts) | CH₃-C₆H₄-SO₂- | Tosyl chloride (Ts-Cl) | Harsh reductive (e.g., Na/NH₃) or acidic conditions | Very stable, but harsh removal conditions limit its application. |
| Nosyl (Ns) | NO₂-C₆H₄-SO₂- | Nosyl chloride (Ns-Cl) | Mild nucleophilic conditions (e.g., thiophenol, K₂CO₃) | More readily cleaved than tosyl, but sensitive to reducing agents. |
Table 1: Overview of Common Protecting Groups for Piperidine Synthesis.
Quantitative Comparison of Protection and Deprotection Reactions
The following tables summarize representative yields for the protection and deprotection of the piperidine nitrogen with Boc, Cbz, and Fmoc groups. It is important to note that yields are highly substrate-dependent and the conditions listed are illustrative.
Protection Reaction Yields
| Piperidine Derivative | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Piperidine | Boc | Boc₂O, Et₃N, DCM, rt, 16h | 99 | [12] |
| 4-Hydroxypiperidine | Boc | Boc₂O, K₂CO₃, DCM/H₂O, rt, 12-16h | >95 | [13] |
| Piperidine-2-carboxylic acid | Cbz | Cbz-Cl, NaHCO₃, THF/H₂O, 0°C, 20h | 90 | [14] |
| Methyl-substituted piperidines | Benzyl (Bn) | Benzyl bromide, K₂CO₃, MeCN, reflux | 50-90 | [15] |
Table 2: Representative Yields for N-Protection of Piperidines.
Deprotection Reaction Yields
| N-Protected Piperidine | Deprotection Reagents and Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | N-Boc-4-(phenylamino)piperidine | 4M HCl in 1,4-dioxane | Not specified |[16] | | N-Cbz-protected piperidine | H₂, 10% Pd/C, MeOH, rt | High |[5] | | N-Cbz-protected piperidine | IPA·HCl, 65-75°C, 4h | High |[6] | | Resin-bound Fmoc-peptide | 20% piperidine in DMF, rt, 5-10 min | >95 |[10] |
Table 3: Representative Conditions and Yields for N-Deprotection of Piperidines.
Experimental Workflows and Selection Guide
The following diagrams illustrate a general workflow for piperidine synthesis involving protecting groups and a decision tree to aid in the selection of an appropriate protecting group.
Caption: General workflow for piperidine synthesis.
Caption: Decision tree for protecting group selection.
Deprotection Mechanisms
The distinct deprotection mechanisms of Boc, Cbz, and Fmoc form the basis of their orthogonality.
Caption: Deprotection mechanisms of Boc, Cbz, and Fmoc.
Impact on Stereoselectivity
The choice of the N-protecting group can significantly influence the stereochemical outcome of reactions involving the piperidine ring. For instance, in the synthesis of substituted pipecolinates, the use of an N-benzyl group favored the formation of cis-diastereomers upon hydrogenation, while subsequent epimerization to the trans-isomers was also influenced by the nature of the N-substituent.[15] In rhodium-catalyzed C-H functionalization of piperidines, the protecting group (N-Boc vs. N-brosyl) was shown to control the site selectivity of the reaction.[17] The steric bulk and electronic properties of the protecting group can dictate the preferred conformation of the piperidine ring and the facial selectivity of approaching reagents.
Detailed Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of piperidines.
Protocol 1: N-Boc Protection of Piperidine
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of piperidine (1.0 eq.) and Et₃N (3.0 eq.) in DCM at 0 °C, add a solution of Boc₂O (1.1 eq.) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.[12]
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-piperidine.[12]
Protocol 2: N-Boc Deprotection using HCl in Dioxane
Materials:
-
N-Boc protected piperidine derivative
-
4M HCl in 1,4-dioxane
-
Diethyl ether (for precipitation, optional)
Procedure:
-
Dissolve the N-Boc protected piperidine derivative in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add 4M HCl in dioxane solution (3-5 equivalents) to the stirred solution at room temperature.[2]
-
Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected piperidine may precipitate.[2]
-
Upon completion, the solvent can be removed under reduced pressure, or the product can be precipitated by the addition of diethyl ether and collected by filtration.[2]
Protocol 3: N-Cbz Protection of an Amine
Materials:
-
Amine (e.g., piperidine derivative)
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the amine (1.0 eq.) in a 2:1 mixture of THF and water, add NaHCO₃ (2.0 eq.).[14]
-
Cool the mixture to 0 °C and add Cbz-Cl (1.5 eq.).[14]
-
Stir the solution for 20 hours at 0 °C.[14]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The resulting residue can be purified by silica gel column chromatography.[14]
Protocol 4: N-Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
N-Cbz protected piperidine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂) source (e.g., balloon or Parr hydrogenator)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected amine in methanol at room temperature.[5]
-
Carefully add 10% Pd/C catalyst to the solution.
-
Stir the reaction mixture under an atmosphere of hydrogen (typically 1 atm).[14]
-
Monitor the reaction by TLC or LC-MS. Reactions are often complete within a few hours.[5]
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.[5]
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.[5]
Protocol 5: N-Fmoc Deprotection using Piperidine
Materials:
-
N-Fmoc protected piperidine derivative (often resin-bound in SPPS)
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
Procedure:
-
Treat the N-Fmoc protected substrate with a solution of 20% piperidine in DMF.[9]
-
Agitate the mixture at room temperature for 5-10 minutes.[10]
-
Drain the deprotection solution.
-
Repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Wash the product thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[10]
Conclusion
The selection of a protecting group for piperidine synthesis is a strategic choice that significantly impacts the overall success of a synthetic campaign. The Boc group offers robust protection under basic and reductive conditions, with straightforward acidic deprotection. The Cbz group provides orthogonality to both Boc and Fmoc and can facilitate purification. The Fmoc group is ideal for syntheses requiring mild basic deprotection and is the cornerstone of solid-phase peptide synthesis. While sulfonyl-based groups like tosyl and nosyl offer high stability, their application is often limited by the harsh conditions required for their removal. By carefully considering the stability of the substrate, the planned reaction sequence, and the specific advantages and limitations of each protecting group, researchers can devise efficient and high-yielding syntheses of complex piperidine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. tdcommons.org [tdcommons.org]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. researchgate.net [researchgate.net]
In Silico Deep Dive: Gauging the Drug-Like Potential of Novel Piperidine Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals across various therapeutic areas, from analgesics to antipsychotics.[1][2] The versatility of the piperidine ring allows for diverse chemical modifications, enabling the fine-tuning of pharmacological activity.[3] In modern drug discovery, in silico analysis has become an indispensable tool for rapidly and cost-effectively predicting the drug-like properties of novel compounds, guiding the synthesis of the most promising candidates. This guide provides a comparative overview of the computational assessment of new piperidine derivatives, supported by methodologies and data from recent studies.
Predicting Drug-Likeness: A Multi-faceted Computational Approach
The journey from a novel molecule to a viable drug candidate is fraught with challenges, many related to poor pharmacokinetic properties. In silico tools are employed to forecast these properties, primarily focusing on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and adherence to established druglikeness rules.
Key Experimental Protocols:
-
Lipinski's Rule of Five: This rule of thumb evaluates the potential for oral bioavailability of a compound.[4] It states that a likely orally active drug should not violate more than one of the following criteria:
-
ADMET Prediction: This involves a suite of computational models that predict the pharmacokinetic and toxicological properties of a molecule.[6] These predictions are crucial for identifying potential liabilities early in the drug discovery process.[6] Common predictions include:
-
Absorption: Human intestinal absorption (HIA) and blood-brain barrier (BBB) permeability.
-
Distribution: Plasma protein binding and volume of distribution.
-
Metabolism: Inhibition or induction of Cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.
-
Excretion: Prediction of renal clearance.
-
Toxicity: Predictions for mutagenicity, carcinogenicity, hepatotoxicity, and other adverse effects.
-
-
Molecular Docking: This computational technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In drug discovery, it is used to predict the binding mode and affinity of a novel compound to a specific protein target, such as a receptor or enzyme.[8][9] The binding affinity is often expressed as a docking score in kcal/mol.
Comparative Analysis of Novel Piperidine Derivatives
The following table summarizes the in silico predicted drug-like properties for a selection of recently investigated piperidine derivatives. This comparative data highlights the chemical space being explored and how subtle structural modifications can influence key pharmacokinetic parameters.
| Compound ID | Molecular Weight ( g/mol ) | log P | H-Bond Donors | H-Bond Acceptors | ADMET Profile Highlights | Target/Activity |
| Bis-piperidine 2b | Not specified | Not specified | Not specified | Not specified | Has considerable toxicity; hydroxyl derivatives may undergo sulfate and O-glucuronide conjugation.[10] | Anticonvulsant |
| Bis-piperidine 2c & 2e | Not specified | Not specified | Not specified | Not specified | Negligible toxicity (mutagenicity, teratogenicity, irritation, immunotoxicity, neurotoxicity).[10] | Anticonvulsant |
| 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine (M1BZP) | Not specified | Not specified | Not specified | Not specified | Virtual ADME studies performed to determine the relationship between biological, electronic, and physicochemical qualifications.[7] | Potential SARS-CoV-2 Inhibitor |
| Quinazoline-Piperidine (AD23) | 407.48 | Not specified | Not specified | Not specified | Excellent drug-likeness, compliant with Lipinski's rules, high BBB permeability, and favorable oral bioavailability.[11] | CNS-Permeant for Neurodegenerative Diseases |
| Compound 1 (piperidine/piperazine-based) | Not specified | Not specified | Not specified | Not specified | In silico estimation of physicochemical properties to predict passive membrane permeation.[12] | Sigma Receptor 1 (S1R) Agonist |
Visualizing In Silico Processes and Biological Pathways
Diagrams are essential for conceptualizing complex workflows and biological interactions. The following visualizations, created using the DOT language, illustrate a typical in silico analysis workflow and a relevant signaling pathway for certain piperidine derivatives.
Caption: A generalized workflow for the in silico analysis of drug-like properties of novel compounds.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. ijnrd.org [ijnrd.org]
- 4. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 5. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sphinxsai.com [sphinxsai.com]
- 11. researchgate.net [researchgate.net]
- 12. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate: A Procedural Guide
For Immediate Implementation by Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step protocol for the safe disposal of tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate, a key intermediate in pharmaceutical research and development. Adherence to these procedures is essential to mitigate risks to personnel and the environment.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all necessary safety measures are in place. This includes working in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of any potential dusts or vapors.[3] All personnel handling the waste must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3] | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[3] | Prevents dermal contact and absorption. |
| Body Protection | A dedicated laboratory coat or chemical-resistant apron.[3] | Protects personal clothing from contamination. |
| Respiratory | A respirator may be necessary if there is a risk of aerosol or dust formation.[5] | Prevents inhalation of hazardous particles. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in compliance with all federal, state, and local regulations.[1][6] Under no circumstances should this chemical be disposed of down the drain or in general waste streams.[4]
-
Waste Identification and Segregation :
-
Clearly label all waste containing this compound as "Hazardous Waste."[1]
-
Include the full chemical name on the label; do not use abbreviations.[1]
-
Segregate solid and liquid waste into separate, dedicated containers.[1] Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's EHS office.[1]
-
-
Waste Collection and Storage :
-
Use chemically compatible, leak-proof containers for waste collection. The original product container, if in good condition, may be suitable.[1]
-
Keep waste containers securely sealed when not in use.[1][7]
-
Store waste containers in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.[1] This area should be under the direct control of laboratory personnel.[1]
-
-
Handling of Spills and Contaminated Materials :
-
In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[1]
-
Wearing full PPE, absorb liquid spills with an inert, non-combustible material such as vermiculite, dry sand, or earth.[1]
-
Carefully collect the absorbed material and any contaminated debris into a sealable container for disposal as hazardous waste.[2]
-
Decontaminate the spill area thoroughly.[1]
-
All contaminated materials, including disposable PPE, must be disposed of as hazardous waste.[4]
-
-
Final Disposal :
III. Experimental Protocols
The procedures outlined above are based on established safety protocols for handling and disposing of similar chemical compounds. The core principle is the containment and segregation of the hazardous waste, followed by its removal and disposal by qualified professionals.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Tert-butyl 3-hydroxy-4-methylenepiperidine-1-carboxylate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar piperidine derivatives. A cautious and proactive approach to safety is paramount.
Hazard Assessment
-
Skin and Eye Irritation: May cause skin irritation and serious eye irritation.[1]
-
Respiratory Tract Irritation: Inhalation of dust or fumes may cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed or Inhaled: Similar compounds can be harmful if ingested or inhaled.[1][2]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material, tested to EN 374 standard.[4][5][6] Consider double-gloving. | Provides a barrier against dermal absorption. |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Conforming to EN166 or equivalent standards.[2][3] A face shield may be necessary for splash hazards. | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory coat | Worn at all times in the laboratory. | Prevents contamination of personal clothing. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | Use if handling outside of a fume hood or if dust/aerosols may be generated.[7] | Prevents inhalation of potentially harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][7]
-
Have an eyewash station and safety shower readily accessible.[7]
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Post-Handling:
Disposal Plan
All waste generated from handling this compound is to be considered hazardous waste.
-
Waste Segregation:
-
Do not mix this waste with other waste streams unless explicitly permitted.
-
Collect solid waste (e.g., contaminated gloves, paper towels) in a dedicated, labeled hazardous waste container.
-
Collect liquid waste in a separate, labeled, and sealed hazardous waste container.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include appropriate hazard symbols.
-
-
Storage:
-
Disposal:
Emergency Procedures
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water. Seek immediate medical attention.[7]
-
Spills: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[8] Collect the material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area.
Diagrams
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. peptide.com [peptide.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. carlroth.com [carlroth.com]
- 5. chemos.de [chemos.de]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
